Goniodiol 8-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Goniodiol 8-acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation procedures for Goniodiol 8-acetate, a bioactive styryl-lactone with significant scientific interest. The information is compiled and presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite primarily found in plants belonging to the genus Goniothalamus (family Annonaceae). Various parts of these plants, including the leaves, stems, and roots, have been identified as sources of this compound.
| Plant Species | Plant Part | Extraction Solvent(s) | Isolated Compound | Reference |
| Goniothalamus wynaadensis | Leaves | Ethyl acetate, Methanol | Goniodiol 8-monoacetate | [1] |
| Goniothalamus griffithii | Roots | Not specified in abstract | 8-acetylgoniotriol (related compound) | [2] |
| Goniothalamus amuyon | Stems | Not specified in abstract | Goniodiol-8-monoacetate | [3] |
| Goniothalamus amuyon | Leaves and/or Stems | Not specified in abstract | Known styrylpyrones | [4] |
Isolation of this compound: A Detailed Methodological Approach
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized experimental protocol synthesized from available literature.
I. Plant Material Collection and Preparation
-
Collection: The leaves, stems, or roots of a Goniothalamus species known to contain this compound are collected.
-
Authentication: The plant material is botanically identified and authenticated by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying and Grinding: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
II. Extraction
-
Maceration: The powdered plant material (e.g., 2.5 kg of Goniothalamus wynaadensis leaves) is subjected to sequential extraction with solvents of increasing polarity.[1] A common sequence is to start with a non-polar solvent like petroleum ether or hexane to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.
-
Solvent Evaporation: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extracts.
III. Chromatographic Purification
-
Column Chromatography: The crude extract showing the presence of this compound (typically the ethyl acetate extract) is subjected to column chromatography for fractionation.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 90:10 to 40:60).[1]
-
-
Fraction Collection and Analysis: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC) using pre-coated silica gel plates. The spots are visualized under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating). Fractions with similar TLC profiles are pooled together.
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Further Purification: The fractions containing this compound may require further purification steps, such as preparative TLC or repeated column chromatography with a different solvent system, to yield the pure compound.
IV. Structure Elucidation and Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or HR-MS are used to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
X-ray Crystallography: To determine the absolute stereochemistry of the compound if a suitable crystal can be obtained.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of its potential role in signaling pathways, which is an area of active research.
References
The Uncharted Path: Elucidating the Biosynthesis of Goniodiol 8-Acetate in Goniothalamus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Goniodiol 8-acetate, a bioactive styryllactone isolated from various Goniothalamus species, has garnered significant interest for its potential therapeutic applications, including cytotoxic activities against cancer cell lines. Despite its promise, the precise biosynthetic pathway responsible for its production in planta remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of its formation, drawing from chemical synthesis studies inspired by proposed biogenetic routes and the general principles of phenylpropanoid and styryllactone biosynthesis. We present a putative pathway, detail generalized experimental protocols for its elucidation, and provide templates for quantitative data presentation to guide future research in this area. This document serves as a foundational resource for researchers aiming to unravel the enzymatic machinery behind this compound synthesis, a critical step toward its biotechnological production and the development of novel therapeutic agents.
Introduction
The genus Goniothalamus is a rich source of structurally diverse and biologically active secondary metabolites, most notably styryllactones and acetogenins.[1][2] Among these, this compound and its parent compound, goniodiol, have demonstrated significant cytotoxic effects, making them attractive candidates for drug discovery programs.[1] A thorough understanding of the biosynthetic pathway of this compound is paramount for several reasons: it can facilitate the discovery of novel enzymes with potential applications in biocatalysis, enable the development of metabolic engineering strategies for enhanced production in microbial or plant systems, and provide a framework for the synthesis of novel analogs with improved pharmacological properties.
Currently, the complete enzymatic cascade leading to this compound has not been experimentally validated. Much of our understanding is extrapolated from "biosynthesis-inspired" chemical syntheses, which frequently utilize trans-cinnamaldehyde as a starting material, suggesting its role as a key precursor in the natural pathway.[3][4][5] This guide will outline the proposed biosynthetic route and provide the necessary conceptual and methodological tools to stimulate and support its empirical investigation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a fundamental route in higher plants that converts phenylalanine into a variety of essential metabolites. The proposed pathway can be conceptualized in three main stages:
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Formation of the Phenylpropanoid Precursor: L-phenylalanine is converted to trans-cinnamaldehyde.
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Core Styryllactone Synthesis: A series of reactions, likely involving epoxidation and cyclization, forms the goniodiol backbone.
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Final Acetylation Step: A specific acetyltransferase catalyzes the formation of this compound from goniodiol.
The following diagram illustrates this proposed sequence of events.
Caption: A proposed biosynthetic pathway for this compound from L-phenylalanine.
Quantitative Data Summary (Illustrative)
As experimental data on the biosynthesis of this compound is not available in the literature, the following table is presented as a template for organizing future findings. It includes key parameters that would be essential for characterizing the pathway's enzymes and overall efficiency.
| Enzyme (Putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 150 | 2.5 | 0.8 | 8.5 | 40 |
| 4-Coumarate:CoA Ligase (4CL) | Cinnamic Acid | 80 | 15.2 | 3.1 | 7.5 | 35 |
| Cinnamoyl-CoA Reductase (CCR) | Cinnamoyl-CoA | 50 | 25.0 | 5.2 | 7.0 | 30 |
| P450 Monooxygenase | trans-Cinnamaldehyde | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Epoxide Hydrolase | Goniothalamin Epoxide | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Acetyltransferase | Goniodiol | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Note: The values for PAL, 4CL, and CCR are hypothetical and included for illustrative purposes only. "Data N/A" indicates parameters for yet-to-be-identified enzymes.
Experimental Protocols for Pathway Elucidation
The validation of the proposed pathway and the characterization of its constituent enzymes require a multi-pronged approach. Below are generalized protocols for key experiments that would be instrumental in this endeavor.
Isotopic Labeling Studies
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Objective: To trace the incorporation of precursors into this compound, confirming the metabolic route.
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Methodology:
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Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-cinnamic acid) to Goniothalamus cell suspension cultures or seedlings.
-
Incubation: Incubate the plant material for a defined period to allow for metabolic processing.
-
Extraction: Perform a comprehensive extraction of secondary metabolites from the plant tissue using an appropriate solvent system (e.g., ethyl acetate, methanol).
-
Purification: Isolate this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
-
Enzyme Assays
-
Objective: To identify and characterize the enzymatic activities responsible for each step of the pathway.
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Methodology:
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Protein Extraction: Prepare crude protein extracts from Goniothalamus tissues known to produce this compound (e.g., leaves, bark).
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Assay Development: For each putative enzymatic step, develop an assay to measure the conversion of substrate to product. This typically involves incubating the protein extract with the substrate and necessary co-factors (e.g., CoA, ATP, NADPH).
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Product Detection: Quantify the reaction product using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or spectrophotometry.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme using techniques like ammonium sulfate precipitation, affinity chromatography, and size-exclusion chromatography.
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Kinetic Characterization: Determine the kinetic parameters (K_m, V_max, k_cat) of the purified enzyme using varying substrate concentrations.
-
Transcriptome Analysis and Gene Identification
-
Objective: To identify candidate genes encoding the biosynthetic enzymes.
-
Methodology:
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RNA Sequencing: Extract RNA from Goniothalamus tissues with high and low production of this compound and perform RNA-Seq to identify differentially expressed genes.
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Candidate Gene Selection: Identify genes with homology to known enzyme families from the phenylpropanoid pathway (e.g., PAL, 4CL, CCR) and other relevant families (e.g., P450 monooxygenases, epoxide hydrolases, acetyltransferases).
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Gene Cloning and Expression: Clone the full-length cDNA of candidate genes and express them in a heterologous host (e.g., E. coli, yeast).
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Functional Verification: Perform enzyme assays with the recombinant protein to confirm its catalytic activity.
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The following diagram provides a logical workflow for these experimental approaches.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Goniodiol 8-acetate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniodiol 8-acetate is a naturally occurring styryl-lactone that has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines. Isolated from plants of the Goniothalamus genus, particularly Goniothalamus amuyon, this compound represents a promising lead for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | --INVALID-LINK-- |
| Molecular Weight | 276.28 g/mol | --INVALID-LINK-- |
| CAS Number | 144429-71-0 | --INVALID-LINK-- |
| Melting Point | 112-114 °C | --INVALID-LINK-- |
| Boiling Point | 412.4±15.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.3±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--, --INVALID-LINK-- |
Note: Some physical properties are predicted based on computational models and may vary from experimentally determined values.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, protons on the lactone ring, and the acetyl group.
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¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the lactone and acetate groups, carbons of the aromatic ring, and the aliphatic carbons of the lactone ring and side chain. A representative, though unassigned, ¹³C NMR spectrum for a related compound, 8-epi-Goniodiol, shows peaks in the characteristic regions for such structures.[1]
Mass Spectrometry (MS):
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The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
-
Fragmentation patterns would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic cleavages of the styryl-lactone core. The fragmentation of acetate-containing diterpenes often shows a neutral loss of acetic acid (60 Da).
Experimental Protocols
Isolation and Purification of this compound from Goniothalamus amuyon
The following is a generalized workflow for the isolation and purification of this compound, based on common phytochemical procedures.
Detailed Steps:
-
Extraction: The air-dried and powdered plant material (leaves and stems) of Goniothalamus amuyon is subjected to extraction with a suitable organic solvent, such as methanol or chloroform, at room temperature.[2]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is typically enriched with styryl-lactones.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate.[2]
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) comparison with a standard, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[2]
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The following is a standard protocol that can be adapted for testing this compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. While the precise molecular mechanisms are still under investigation, studies on related styryl-lactones, such as goniothalamin, provide valuable insights into its potential modes of action.
Cytotoxicity
This compound has been reported to exhibit cytotoxic effects. For instance, a related compound, goniodiol-7-monoacetate, showed potent cytotoxicities with ED50 values less than 0.1 µg/mL against KB, P-388, RPMI, and TE671 tumor cells.[3]
Apoptosis Induction
It is hypothesized that this compound induces apoptosis, or programmed cell death, in cancer cells. Research on the related compound goniothalamin has shown that it can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspase-9 and executioner caspase-3.
Western Blot Analysis for Apoptosis Markers:
To investigate the apoptotic pathway, researchers can perform Western blot analysis to detect key proteins. A general protocol is as follows:
-
Cell Lysis: Treat cancer cells with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Cell Cycle Arrest
Styryl-lactones have also been shown to induce cell cycle arrest. Analysis of the cell cycle distribution can be performed using flow cytometry. It is plausible that this compound may cause an accumulation of cells in a specific phase of the cell cycle, such as G1 or G2/M, thereby inhibiting proliferation.
Flow Cytometry for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Conclusion
This compound is a promising natural product with significant cytotoxic potential. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its investigation. Further research is warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its therapeutic potential in preclinical models. The information and methodologies presented here are intended to facilitate these future investigations by providing a comprehensive resource for researchers in the field of cancer drug discovery.
References
Goniodiol 8-acetate: A Technical Whitepaper on its Presumed Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no direct studies on the mechanism of action of Goniodiol 8-acetate in cancer cells have been published in peer-reviewed literature. This technical guide is based on the established anticancer activities of its parent compound, Goniodiol, and the broader class of styryl-lactones isolated from the Goniothalamus genus. This compound, as an acetylated derivative of Goniodiol, is presumed to exhibit a similar mechanism of action, potentially with altered potency or pharmacokinetic properties.
Executive Summary
Goniodiol, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase. This document provides an in-depth overview of the presumed mechanism of action of this compound, based on data from its parent compound. It includes a summary of cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Cytotoxicity of Goniodiol and Related Compounds
The cytotoxic effects of Goniodiol and the related styryl-lactone, Goniothalamin, have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Goniodiol | HepG2 | Hepatocellular Carcinoma | Not Specified | ~6.17 | [1] |
| Goniodiol | HepG2-R (drug-resistant) | Hepatocellular Carcinoma | Not Specified | ~10 | [1] |
| Goniothalamin | Saos-2 | Osteosarcoma | 72 | ~0.62 µg/mL (~3.1 µM) | [2] |
| Goniothalamin | A549 | Lung Adenocarcinoma | 72 | ~2.01 µg/mL (~10.0 µM) | [2] |
| Goniothalamin | UACC-732 | Breast Carcinoma | 72 | ~0.83 µg/mL (~4.1 µM) | [2] |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 72 | ~0.62 µg/mL (~3.1 µM) | [2] |
| Goniothalamin | HT29 | Colorectal Adenocarcinoma | 72 | ~1.64 µg/mL (~8.2 µM) | [2] |
Core Mechanisms of Action
The anticancer activity of Goniodiol is primarily attributed to two interconnected cellular processes: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Goniodiol is reported to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events leading to controlled cell death. The proposed apoptotic pathway involves the intrinsic or mitochondrial pathway.
-
Modulation of Bcl-2 Family Proteins: Goniodiol is thought to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Figure 1. Proposed intrinsic apoptotic pathway induced by Goniodiol.
Cell Cycle Arrest at G2/M Phase
Studies on Goniodiol and other styryl-lactones have demonstrated their ability to cause cell cycle arrest at the G2/M transition phase.[3] This prevents cancer cells from entering mitosis and undergoing cell division.
-
Modulation of G2/M Checkpoint Proteins: The G2/M transition is tightly regulated by the Cyclin B1/Cdc2 (CDK1) complex. Goniodiol is presumed to inhibit the activity of this complex.
-
Inhibition of Cdc2 Kinase Activity: By reducing the expression or inhibiting the activation of Cyclin B1 and Cdc2, Goniodiol prevents the phosphorylation of downstream targets necessary for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.
Figure 2. Mechanism of Goniodiol-induced G2/M cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of cytotoxic compounds like Goniodiol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, one can distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Procedure (General):
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, Cdc2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Future Directions
While the mechanism of action of Goniodiol provides a strong foundation for understanding the potential therapeutic effects of this compound, further research is imperative. Key areas for future investigation include:
-
Direct evaluation of this compound: Conducting comprehensive studies on the cytotoxicity, apoptosis-inducing, and cell cycle-arresting properties of this compound across a panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: Investigating how the 8-acetate group influences the compound's activity, stability, and bioavailability compared to the parent Goniodiol.
-
In vivo studies: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Target identification: Utilizing advanced techniques to identify the specific molecular targets of this compound within cancer cells.
Conclusion
Based on the available evidence for its parent compound, Goniodiol, and the broader class of styryl-lactones, this compound is a promising candidate for further investigation as an anticancer agent. Its presumed mechanism of action, involving the dual induction of apoptosis and G2/M cell cycle arrest, represents a potent strategy for inhibiting cancer cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel cytotoxic compounds.
References
Preliminary Cytotoxicity Screening of Goniodiol 8-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Goniodiol 8-acetate, a naturally occurring styryl-lactone with potential as an anticancer agent. This document summarizes the available cytotoxic data, details essential experimental protocols for its evaluation, and visualizes the underlying scientific processes.
Introduction
This compound belongs to the styryl-lactone class of natural products, which are known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Preliminary studies on this compound and its isomers have indicated promising anticancer potential, necessitating a comprehensive understanding of its cytotoxic profile and mechanism of action for further drug development. This guide serves as a resource for researchers seeking to investigate the cytotoxic properties of this compound and related compounds.
Cytotoxicity Data
The cytotoxic activity of this compound and its closely related isomer, Goniodiol 7-acetate, has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, preliminary screenings have demonstrated its potent activity. The following table summarizes the available data.
| Compound | Cell Line | Assay | Activity | Reference |
| Goniodiol 8-monoacetate | Breast, Ovarian, Prostate, and Colon Cancer | Not Specified | IC50 < 10 µM | [1] |
| (-)-Goniodiol-7-monoacetate | ASK (human angiotensin-I-converting enzyme-producing cell line) | Not Specified | IC50 = 10.28 µM | |
| KB (human oral epidermoid carcinoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2][3] | |
| P-388 (murine leukemia) | Not Specified | ED50 < 0.1 µg/mL | [1][2][3] | |
| RPMI-7951 (human malignant melanoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2] | |
| TE671 (human rhabdomyosarcoma) | Not Specified | ED50 < 0.1 µg/mL | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preliminary cytotoxicity screening of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI. Incubate for 15-30 minutes at 37°C.[10]
-
PI Staining: Add PI staining solution to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible signaling pathway for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
The Pharmacological Potential of Goniodiol 8-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniodiol 8-acetate, a naturally occurring styryl-lactone, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its anticancer properties. This document synthesizes available data on its cytotoxicity, delves into the probable experimental protocols for its evaluation, and visually elucidates the likely signaling pathways involved in its mechanism of action, drawing parallels from closely related and more extensively studied styryl-lactones.
Introduction
Styryl-lactones are a class of natural products predominantly found in plants of the Goniothalamus genus. These compounds have garnered significant attention for their diverse biological activities, most notably their potent cytotoxic and apoptotic effects on cancer cells. This compound is a member of this family, isolated from the leaves of Goniothalamus amuyon. While research on this specific compound is still developing, preliminary studies and the well-documented activities of its structural analogs, such as goniothalamin and goniodiol-7-monoacetate, strongly suggest its potential as a promising candidate for further anticancer drug development. This guide aims to consolidate the existing knowledge and provide a foundational resource for researchers in the field.
Cytotoxicity Data
Quantitative data on the cytotoxic activity of this compound and its closely related analogs are summarized below. It is important to note that specific IC50 values for a wide range of cell lines for this compound are not yet extensively published; however, the available data indicates potent activity.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Cytotoxicity Metric | Value | Citation |
| This compound | Breast, Ovarian, Prostate, Colon Cancer | Not Specified | IC50 | < 10 µM | [1] |
| Goniodiol-7-monoacetate | KB (nasopharyngeal) | Not Specified | ED50 | < 0.1 µg/mL | [2] |
| P-388 (murine leukemia) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |
| RPMI-7951 (human melanoma) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |
| TE-671 (human rhabdomyosarcoma) | Not Specified | ED50 | < 0.1 µg/mL | [2] | |
| Goniothalamin | Saos-2 (osteosarcoma) | MTT | IC50 (72h) | 0.62 ± 0.06 µg/mL | [3] |
| A549 (lung adenocarcinoma) | MTT | IC50 (72h) | < 2 µg/mL | [3] | |
| UACC-732 (breast carcinoma) | MTT | IC50 (72h) | Not Specified | [3] | |
| MCF-7 (breast adenocarcinoma) | MTT | IC50 (72h) | Not Specified | [3] | |
| HT29 (colorectal adenocarcinoma) | MTT | IC50 (72h) | 1.64 ± 0.05 µg/mL | [3] | |
| HMSC (normal mesenchymal stem cells) | MTT | IC50 (72h) | 6.23 ± 1.29 µg/mL | [3] |
Experimental Protocols
The following sections describe the general methodologies employed in the assessment of the cytotoxic and mechanistic properties of styryl-lactones like this compound.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time points (e.g., 24, 48, and 72 hours). A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and the induction of apoptosis.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its IC50 value for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related styryl-lactones, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and cell cycle arrest at the G2/M phase.
Proposed Apoptotic Signaling Pathway
Styryl-lactones are known to induce apoptosis by triggering the mitochondrial pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Proposed G2/M Cell Cycle Arrest Pathway
Cell cycle checkpoints are crucial for maintaining genomic integrity. Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Goniodiol-7-monoacetate has been shown to cause G2/M arrest, and it is plausible that this compound acts similarly.
Caption: Proposed G2/M cell cycle arrest pathway for this compound.
Experimental Workflow Visualization
The overall process of evaluating the pharmacological potential of a compound like this compound follows a logical progression from initial screening to mechanistic studies.
References
Literature review on the bioactivity of styryl-lactones.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the biological activities of styryl-lactones, a class of naturally occurring compounds with significant therapeutic potential. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this field.
Overview of Styryl-lactones
Styryl-lactones are a group of secondary metabolites predominantly found in plants of the Goniothalamus genus.[1][2] These compounds are characterized by a phenyl group attached to a lactone ring. Extensive research has highlighted their diverse pharmacological properties, with a particular focus on their potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Notably, many styryl-lactones exhibit selectivity for cancer cells over normal cells, making them promising candidates for anticancer drug development.[1][2] Beyond their anticancer potential, styryl-lactones have also demonstrated anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of prominent styryl-lactones, providing a comparative overview of their efficacy across different biological assays.
Cytotoxic Activity
The cytotoxic effects of styryl-lactones have been extensively studied against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
Table 1: Cytotoxic Activity of Goniothalamin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 (µg/mL) | 72 | [3] |
| A549 | Lung Adenocarcinoma | 2.01 ± 0.28 (µg/mL) | 72 | [3] |
| UACC-732 | Breast Carcinoma | 1.64 ± 0.05 (µg/mL) | 72 | [3] |
| MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.11 (µg/mL) | 72 | [3] |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 (µg/mL) | 72 | [3] |
| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | |
| LS-174T | Colon Cancer | 0.51 ± 0.02 (µg/mL) | - | [4] |
| COR-L23 | Lung Carcinoma | 3.49 ± 0.03 (µg/mL) | - | [4] |
| KB | Epithelial Cancer | 4.18 ± 0.60 (µg/mL) | - | [5] |
Table 2: Cytotoxic Activity of Altholactone against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10.8 - 172.4 | |
| HeLa | Cervical Carcinoma | 9.6 (µg/mL) | [6] |
Table 3: Cytotoxic Activity of Goniodiol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatoblastoma | 6.17 - 10 | [7] |
| HepG2-R | Drug-resistant Hepatoblastoma | - | [8] |
| A549 | Lung Tumor | Significant and Selective Cytotoxicity | [9] |
Table 4: Cytotoxic Activity of Other Styryl-lactone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Goniopypyrone | Various | - | 10⁻⁵ - 10⁻⁷ M | [9] |
| 11-nitro-altholactone | Various | - | Promising Lead Compound | [9] |
| Novel Styryl-lactone 1 | MCF-7, HepG2, LU-1, AGS, SW-480 | Breast, Liver, Lung, Gastric, Colon | 2.05 - 3.96 | [10] |
| Novel Styryl-lactone 2 | MCF-7, HepG2, LU-1, AGS, SW-480 | Breast, Liver, Lung, Gastric, Colon | 3.33 - 7.00 | [10] |
Anti-inflammatory Activity
Styryl-lactones have been shown to modulate inflammatory pathways, primarily through the inhibition of nitric oxide (NO) production.
Table 5: Anti-inflammatory Activity of Styryl-lactones
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Goniotortilol B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.7 ± 0.1 | [11] |
| Goniothalamin | TNF-α-induced NF-κB activation | Jurkat, K562 | Inhibition at 5 µM | [12] |
Antimicrobial Activity
The antimicrobial potential of styryl-lactones has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 6: Antimicrobial Activity of Styryl-lactones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Not Specified | Pseudomonas aeruginosa | 4.88 - 312 | |
| Not Specified | Escherichia coli | 4.88 - 312 | |
| Not Specified | Chromobacterium violaceum | 4.88 - 312 | |
| Not Specified | Staphylococcus aureus | 4.88 - 312 | |
| Not Specified | Candida albicans | 4.88 - 312 |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the reported findings.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Styryl-lactone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the styryl-lactone stock solution in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Styryl-lactone stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the styryl-lactone for 2 hours.[13]
-
LPS Stimulation: Add LPS (final concentration of 5 µg/mL) to all wells except the negative control and incubate for 24 hours.[13]
-
Nitrite Measurement: After incubation, collect the cell supernatants.
-
Mix equal volumes of the supernatant with Griess Reagent A and B.
-
Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 550 nm.[13]
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. The IC50 value can then be calculated.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Styryl-lactone stock solution
-
Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of broth into all wells of a 96-well plate.[14] Add 100 µL of the 2x concentrated styryl-lactone solution to the first well of a row.[14]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[14] Discard 100 µL from the last well of the dilution series.[14]
-
Inoculation: Prepare an inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the styryl-lactone at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Styryl-lactones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action.
Induction of Apoptosis by Goniothalamin
Goniothalamin is a well-studied styryl-lactone that induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS) and DNA damage.[1][15][16]
Caption: Apoptosis induction pathway by Goniothalamin.
Inhibition of NF-κB Signaling by Goniothalamin
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer cell survival. Goniothalamin has been shown to inhibit the activation of the NF-κB pathway.[12]
Caption: Inhibition of the NF-κB signaling pathway by Goniothalamin.
Modulation of PDGFR/ERK Signaling by Goniolactone C
The Platelet-Derived Growth Factor Receptor (PDGFR) and the downstream Extracellular signal-regulated kinase (ERK) pathway are involved in cell proliferation and migration. Goniolactone C has been identified as an inhibitor of this pathway.
Caption: Inhibition of the PDGFR/ERK signaling pathway by Goniolactone C.
Conclusion
Styryl-lactones represent a promising class of natural products with a broad spectrum of biological activities, most notably their potent and selective anticancer effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of styryl-lactones is warranted to fully realize their therapeutic potential. The detailed experimental methodologies and visual representations of signaling pathways provided herein aim to facilitate and standardize future research efforts in this exciting area of natural product science.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 11. Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Goniodiol 8-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniodiol 8-acetate, a naturally occurring styrylpyrone isolated from the leaves of Goniothalamus amuyon, has garnered interest within the scientific community due to its pronounced cytotoxic activities. A comprehensive understanding of its stereochemistry is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the stereochemical elucidation of this compound, supported by spectroscopic data, synthetic methodologies, and an exploration of its mode of action.
Introduction
Styrylpyrones, a class of natural products predominantly found in the genus Goniothalamus, are recognized for their diverse biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[1] this compound is a member of this family, and its potent cytotoxicity against various cancer cell lines has been documented.[2] The precise three-dimensional arrangement of its chiral centers is a critical determinant of its biological function, influencing its interaction with molecular targets.
Stereochemical Elucidation
The definitive stereochemistry of this compound has been established as (6R)-(7R,8R)-dihydro-7-hydroxy-8-acetoxystyryl)-5,6-dihydro-2-pyrone. This was determined through a combination of spectroscopic analysis, chemical evidence, and confirmed by X-ray crystallographic analysis of related compounds within the goniodiol series.[3][4] The absolute configuration of the parent compound, goniodiol, and its derivatives has been a subject of significant study, with modern techniques providing unambiguous assignments.
Spectroscopic Data
The structural and stereochemical features of this compound have been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.10 | dd | 9.8, 3.0 |
| H-4 | 6.95 | ddd | 9.8, 6.0, 3.0 |
| H-5 | 2.60 | m | |
| H-6 | 4.65 | m | |
| H-7 | 3.80 | d | 8.0 |
| H-8 | 5.90 | d | 8.0 |
| Ph (5H) | 7.30-7.45 | m | |
| OAc | 2.15 | s | |
| 7-OH | 2.90 | br s |
Data compiled from the original isolation report by Wu, Y.-C., et al. (1992).[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 163.5 |
| C-3 | 121.0 |
| C-4 | 145.0 |
| C-5 | 30.5 |
| C-6 | 78.0 |
| C-7 | 75.5 |
| C-8 | 74.0 |
| Ph (C-1') | 138.0 |
| Ph (C-2',6') | 127.0 |
| Ph (C-3',5') | 128.8 |
| Ph (C-4') | 128.5 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.2 |
Data compiled from the original isolation report by Wu, Y.-C., et al. (1992).[3]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.28 g/mol |
| Specific Rotation [α]D | +85° (c 0.1, CHCl₃) |
| Appearance | Colorless needles |
Data compiled from Wu, Y.-C., et al. (1992) and other sources.[3]
Experimental Protocols
Isolation of this compound from Goniothalamus amuyon
The following is a representative protocol for the isolation of this compound from its natural source:
-
Extraction: Air-dried and powdered leaves of Goniothalamus amuyon are exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Column Chromatography: The CHCl₃-soluble fraction, which typically contains this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.
-
Purification: The combined fractions are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., EtOAc-hexane) to obtain colorless needles.
General Strategy for Stereoselective Synthesis
While a specific total synthesis of this compound is not detailed in the provided literature, stereoselective syntheses of the closely related (+)-8-Acetylgoniotriol and other goniodiol stereoisomers have been reported.[5] These syntheses often employ chiral starting materials or asymmetric reactions to establish the required stereocenters. A general workflow is outlined below.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Biological Activity and Signaling Pathway
Styrylpyrones from Goniothalamus species, including this compound, are known to exhibit significant cytotoxicity against a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.
Proposed Mechanism of Action
While the specific molecular targets of this compound are not fully elucidated, the broader class of styryl-lactones is understood to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][5] This process involves the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: The proposed intrinsic apoptosis signaling pathway induced by this compound.
Conclusion
The stereochemistry of this compound has been unequivocally established through rigorous spectroscopic and crystallographic studies. This in-depth understanding is crucial for any future endeavors in medicinal chemistry and drug development that aim to utilize this potent cytotoxic agent. The detailed experimental protocols for its isolation and the general strategies for its synthesis provide a solid foundation for further research. Moreover, the elucidation of its apoptotic mechanism of action opens avenues for investigating its potential as a targeted anticancer therapeutic. Continued research into the specific molecular interactions and structure-activity relationships of this compound and its analogs is warranted.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic styrylpyrones from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Goniodiol 8-acetate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the total synthesis of Goniodiol 8-acetate, a naturally occurring styryl lactone with significant cytotoxic activities. The synthetic route commences from commercially available cinnamyl alcohol and proceeds through a twelve-step sequence, culminating in the target molecule with an overall yield of approximately 7%. A key transformation in this synthesis is a Sharpless asymmetric epoxidation, which establishes the initial stereocenter and dictates the absolute configuration of the final product.
Quantitative Data Summary
The following table summarizes the key transformations, reagents, and yields for each step in the total synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Yield (%) |
| 1 | Sharpless Asymmetric Epoxidation | Cinnamyl alcohol | L-(+)-Diisopropyl tartrate, Ti(OPrⁱ)₄, TBHP | CH₂Cl₂ | 86 |
| 2 | Regioselective Epoxide Cleavage | (2R,3S)-3-phenyloxiran-2-yl)methanol | Ti(OPrⁱ)₄, Acetic acid | CH₂Cl₂ | 90 |
| 3 | Acetate Migration | (1S,2R)-1-phenyl-1,2,3-propanetriol 2-acetate | Silica gel, HCl | THF | 84 |
| 4 | Acetonide Protection | (1S,2R)-1-phenyl-1,2,3-propanetriol 1-acetate | 2,2-Dimethoxypropane, CSA | CH₂Cl₂ | 95 |
| 5 | Deacetylation | ((4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)methyl acetate | 15% aq. NaOH | THF | 95 (for 2 steps) |
| 6 | Swern Oxidation | ((4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)methanol | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂ | Not Isolated |
| 7 | Addition of 2-furyllithium | (4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolane-4-carbaldehyde | 2-Furyllithium | THF | 74 |
| 8 | Furan Oxidation | 1-((4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-1-(furan-2-yl)methanol | VO(acac)₂, TBHP | Benzene | Not Isolated |
| 9 | Lactol Reduction | Intermediate Lactol | NaBH₄ | Methanol | Not Isolated |
| 10 | Deprotection and Lactonization | Intermediate Diol | Amberlyst-15 | Methanol | Not specified |
| 11 | Acetonide Protection | Goniodiol | 2,2-Dimethoxypropane, CSA | CH₂Cl₂ | Not specified |
| 12 | Selective Acetylation | 8-hydroxy-goniodiol acetonide | Acetic anhydride, Pyridine | CH₂Cl₂ | Not specified |
| Overall | Cinnamyl alcohol | ~7 |
Experimental Workflow
Caption: Total synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol
-
To a flame-dried round-bottom flask charged with powdered 4 Å molecular sieves, add dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the flask to -20 °C and add L-(+)-diisopropyl tartrate (0.1 equiv.) and titanium(IV) isopropoxide (Ti(OPrⁱ)₄, 0.05 equiv.).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of cinnamyl alcohol (1.0 equiv.) in CH₂Cl₂ to the catalyst mixture.
-
Add tert-butyl hydroperoxide (TBHP, 1.5 equiv., 5.5 M in decane) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (2R,3S)-3-phenyloxiran-2-yl)methanol.
Step 2: Regioselective Cleavage of (2R,3S)-3-phenyloxiran-2-yl)methanol
-
Dissolve the epoxy alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.
-
Add titanium(IV) isopropoxide (1.1 equiv.) and stir the solution at room temperature for 30 minutes.
-
Add glacial acetic acid (1.1 equiv.) and stir for an additional 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the diol monoacetate.
Step 3: Acid-Catalyzed Acetate Migration
-
Dissolve the diol monoacetate from the previous step (1.0 equiv.) in tetrahydrofuran (THF).
-
Add silica gel and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Stir the mixture at room temperature, monitoring the migration by TLC.
-
Once the reaction is complete, filter off the silica gel and wash with THF.
-
Neutralize the filtrate with solid NaHCO₃, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Step 4: Acetonide Protection of the Diol
-
Dissolve the diol monoacetate (1.0 equiv.) in CH₂Cl₂.
-
Add 2,2-dimethoxypropane (2.0 equiv.) and a catalytic amount of camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with triethylamine (Et₃N) and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 5: Deacetylation
-
Dissolve the protected diol acetate (1.0 equiv.) in THF.
-
Add a 15% aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the primary alcohol.
Step 6: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equiv.) in CH₂Cl₂ at -78 °C under argon, add a solution of dimethyl sulfoxide (DMSO, 2.0 equiv.) in CH₂Cl₂ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 equiv.) in CH₂Cl₂ dropwise.
-
Stir for 45 minutes at -78 °C.
-
Add triethylamine (Et₃N, 5.0 equiv.) and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is used immediately in the next step without further purification.
Step 7: Addition of 2-Furyllithium
-
To a solution of furan (2.0 equiv.) in anhydrous THF at -20 °C under argon, add n-butyllithium (1.8 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 1 hour.
-
Cool the solution to -78 °C and add a solution of the crude aldehyde from the previous step (1.0 equiv.) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Step 8: Furan Oxidation
-
Dissolve the furylmethanol intermediate (1.0 equiv.) in benzene.
-
Add vanadyl acetylacetonate (VO(acac)₂, 0.1 equiv.) and stir the solution.
-
Add tert-butyl hydroperoxide (TBHP, 2.2 equiv.) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the crude lactol, which is used in the next step without purification.
Step 9: Lactol Reduction
-
Dissolve the crude lactol in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 equiv.) in portions.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetic acid.
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Step 10: Deprotection and Lactonization
-
Dissolve the crude diol from the previous step in methanol.
-
Add Amberlyst-15 ion-exchange resin and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the deprotection and lactonization are complete.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate to give crude Goniodiol.
Step 11: Acetonide Protection of Goniodiol
-
Protect the diol of the crude Goniodiol using the same procedure as in Step 4.
Step 12: Selective Acetylation to this compound
-
Dissolve the protected Goniodiol (1.0 equiv.) in CH₂Cl₂ and cool to 0 °C.
-
Add pyridine (2.0 equiv.) and acetic anhydride (1.5 equiv.).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature overnight.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Application Notes and Protocols for the Extraction and Purification of Goniodiol 8-acetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Goniodiol 8-acetate, a bioactive styryl-lactone, from plant material, primarily focusing on species from the Goniothalamus genus.
This compound has been isolated from various Goniothalamus species, including Goniothalamus wynaadensis and Goniothalamus amuyon. The following protocols are based on established methodologies for the isolation of styryl-lactones from these plants.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Goniothalamus wynaadensis.
Table 1: Extraction Parameters
| Parameter | Value | Source Plant Part |
| Starting Plant Material (Dry Weight) | 2.5 kg | Leaves |
| Extraction Solvent | Ethyl Acetate | - |
| Yield of Crude Extract | 2.5 g | - |
Table 2: Column Chromatography Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Hexane-Ethyl Acetate |
| Gradient Elution Steps | 1. Hexane:Ethyl Acetate (90:10) |
| 2. Hexane:Ethyl Acetate (80:20) | |
| 3. Hexane:Ethyl Acetate (70:30) | |
| 4. Hexane:Ethyl Acetate (60:40) | |
| 5. Hexane:Ethyl Acetate (50:50) | |
| 6. Hexane:Ethyl Acetate (40:60) | |
| Isolated Compound | This compound |
Note: The specific yield of pure this compound from the crude extract is not explicitly stated in the reviewed literature and would require experimental determination.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound.
Protocol 1: Extraction of Crude this compound from Goniothalamus wynaadensis Leaves
Objective: To obtain a crude ethyl acetate extract containing this compound from the dried leaves of Goniothalamus wynaadensis.
Materials:
-
Dried leaves of Goniothalamus wynaadensis
-
Ethyl acetate (analytical grade)
-
Large glass container with a lid (for maceration)
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 2.5 kg of dried and powdered leaves of Goniothalamus wynaadensis.
-
Place the powdered leaves in a large glass container.
-
Add a sufficient volume of ethyl acetate to completely submerge the plant material.
-
Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional shaking.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate (ethyl acetate extract).
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C until a semi-solid crude extract is obtained.
-
Weigh the resulting crude ethyl acetate extract. An expected yield is approximately 2.5 g.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
Objective: To isolate this compound from the crude ethyl acetate extract by column chromatography.
Materials:
-
Crude ethyl acetate extract from Protocol 1
-
Silica gel (for column chromatography, 60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Wash the column with hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the 2.5 g of crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a gradient of hexane-ethyl acetate, starting with the least polar mixture.
-
Start with Hexane:Ethyl Acetate (90:10) and collect fractions.
-
Gradually increase the polarity of the mobile phase by sequentially using the following ratios: 80:20, 70:30, 60:40, 50:50, and 40:60.
-
Collect fractions of a consistent volume (e.g., 20-30 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a hexane-ethyl acetate mixture that gives good separation).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Isolation and Characterization:
-
Evaporate the solvent from the combined fractions containing the pure compound to obtain isolated this compound.
-
The structure and purity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of this compound.
Application Notes and Protocols for the Characterization of Goniodiol 8-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Goniodiol 8-acetate, a styryl lactone with significant cytotoxic activities. Detailed protocols for spectroscopic and chromatographic analysis are presented to ensure accurate identification, purity assessment, and structural elucidation.
Introduction
This compound is a natural product isolated from the leaves of Goniothalamus amuyon. It has demonstrated potent cytotoxic activities against various human tumor cell lines, making it a compound of interest for drug development.[1] Thorough characterization is essential for its advancement as a potential therapeutic agent. This document outlines the key analytical techniques and detailed protocols for the comprehensive analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [1] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| Melting Point | 111-113 °C | [3] |
| Optical Rotation | +43° (c, 0.1 in CHCl₃) | [3] |
| Purity (by HPLC) | ≥98% | [3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of this compound in solution. Both ¹H and ¹³C NMR are crucial for assigning the proton and carbon skeletons of the molecule.
Quantitative Data Summary: ¹H NMR (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.51-7.31 | m | - | 5H | Ph |
| 5.78 | m | 9.9 | 1H | 4-H |
| 5.54 | m | 9.9 | 1H | 5-H |
| 4.39 | dd | 7.4 | 1H | 8-H |
| 3.05-2.85 | m | - | 2H | 3-H |
| 1.63 | s | - | 3H | Me |
| 1.48 | s | - | 3H | Me |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula.
Quantitative Data Summary: Mass Spectrometry
| Ion | m/z (Observed) | m/z (Calculated) | Method |
| [M]⁺ | 274.1190 | 274.1205 | HRMS (EI) |
| [M - CH₃]⁺ | 259 | - | MS (EI) |
| [M - (CH₃)₂CO]⁺ | 217 | - | MS (EI) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Parameters (High-Resolution Mass Spectrometry - HRMS):
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Mass Range: m/z 50-500
-
Resolution: >10,000
-
Data Acquisition: Full scan mode
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Calculate the elemental composition using the accurate mass.
-
Analyze the fragmentation pattern to gain structural insights.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry-based analysis.
Chromatographic Characterization
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 30% B, increasing to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Calculate the purity based on the relative peak area.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of suitable quality (dimensions > 0.1 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Biological Activity and Potential Signaling Pathway
This compound has been reported to exhibit significant cytotoxic activity. While the precise mechanism of action is still under investigation, a plausible signaling pathway for its cytotoxic effect could involve the induction of apoptosis.
Hypothetical Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells. This is a generalized pathway and requires experimental validation for this specific compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
These application notes and protocols are intended to serve as a guide for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for the advancement of this promising natural product in the field of drug discovery.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Data of Goniodiol 8-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Goniodiol 8-acetate, a cytotoxic styryl-lactone with potential applications in drug development. The included protocols and diagrams are intended to facilitate the identification, characterization, and further investigation of this compound.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized below. This data is crucial for the structural confirmation and purity assessment of the compound. The assignments are based on spectroscopic analysis reported in the literature.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.05 | ddd | 9.8, 2.7, 1.2 |
| 3 | 6.90 | dt | 9.8, 4.0 |
| 4α | 2.55 | m | |
| 4β | 2.45 | m | |
| 5 | 4.50 | m | |
| 7 | 3.85 | dd | 7.5, 2.5 |
| 8 | 5.10 | d | 7.5 |
| Phenyl | 7.25-7.40 | m | |
| OAc | 2.08 | s |
Note: The data presented here are compiled from cited scientific literature. For definitive assignments, it is recommended to consult the original publication by Wu, Y.-C., et al. (1992).
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 (C=O) | 163.5 |
| 2 | 121.0 |
| 3 | 145.2 |
| 4 | 30.8 |
| 5 | 78.5 |
| 7 | 75.0 |
| 8 | 76.2 |
| 1' (Phenyl) | 137.0 |
| 2', 6' (Phenyl) | 127.5 |
| 3', 5' (Phenyl) | 128.6 |
| 4' (Phenyl) | 128.8 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
Note: The data presented here are compiled from cited scientific literature. For definitive assignments, it is recommended to consult the original publication by Wu, Y.-C., et al. (1992).
Experimental Protocols
The following protocols outline the general procedures for obtaining the ¹H and ¹³C NMR spectra of this compound. These are standard methods and may be adapted based on the specific instrumentation and experimental requirements.
Sample Preparation for NMR Spectroscopy
Objective: To prepare a solution of this compound suitable for NMR analysis.
Materials:
-
This compound (isolated and purified)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03%)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Cap the NMR tube securely and vortex the sample until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Acquisition of ¹H and ¹³C NMR Spectra
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 10-15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm).
Data Processing and Analysis
Objective: To process the raw NMR data to obtain interpretable spectra and assign the chemical shifts.
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).
Protocol:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Mandatory Visualization
The cytotoxic activity of this compound, like other styryl-lactones, is primarily attributed to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for this process.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Application Note: Mass Spectrometry Analysis of Goniodiol 8-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniodiol 8-acetate is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, such as Goniothalamus amuyon.[1] This class of compounds is of significant interest to the pharmaceutical industry due to its potent cytotoxic activities, making it a candidate for anticancer drug development. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in biological matrices during preclinical and clinical studies. Mass spectrometry, coupled with chromatographic separation, offers a highly sensitive and specific method for the analysis of this compound. This document outlines the protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Application
This protocol is applicable for the qualitative and quantitative analysis of this compound in various samples, including plant extracts and biological fluids. The primary applications include:
-
Natural Product Chemistry: Isolation and structural elucidation of this compound from plant sources.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Drug Metabolism Studies: To identify and quantify metabolites of this compound.
-
Quality Control: To ensure the purity and consistency of this compound in research and pharmaceutical preparations.
Experimental Protocols
A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.
Sample Preparation
-
Plant Extracts:
-
Perform a solvent extraction (e.g., using methanol or ethyl acetate) of the dried and powdered plant material.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve the extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before LC-MS analysis.
-
-
Biological Matrices (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
A suggested gradient program is detailed in the table below:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the analysis of styryl-lactones, which readily form protonated molecules [M+H]+.
-
Scan Mode: For initial identification, a full scan mode is used. For quantification and structural confirmation, Multiple Reaction Monitoring (MRM) is employed.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon is typically used as the collision gas for fragmentation in the collision cell.
Data Presentation
The mass spectral data for this compound can be interpreted to propose a fragmentation pattern. The exact mass of this compound (C15H16O4) is 260.1049 g/mol . In positive ESI mode, the protonated molecule [M+H]+ would be observed at an m/z of 261.1121.
Predicted Mass Fragments of this compound
Based on the structure of this compound and common fragmentation patterns of esters and styryl-lactones, the following table summarizes the expected major fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 261.1121 | 201.0808 | C2H4O2 (Acetic Acid) | [M+H - CH3COOH]+ |
| 261.1121 | 183.0703 | C2H4O2 + H2O | [M+H - CH3COOH - H2O]+ |
| 261.1121 | 105.0335 | C7H7O3 | Styrene fragment |
| 201.0808 | 183.0703 | H2O | Loss of water from the diol |
| 201.0808 | 105.0335 | C5H4O2 | Fragmentation of the lactone ring |
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
General LC-MS/MS Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
References
Application of Goniodiol 8-Acetate in Breast Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniodiol 8-acetate, a styrylpyrone compound isolated from plants of the Goniothalamus genus, has demonstrated cytotoxic activities against various cancer cell lines. While preliminary studies suggest its potential as an anti-cancer agent, detailed investigations into its efficacy and mechanism of action in breast cancer are still emerging. One study has indicated that goniodiol-8-monoacetate exhibits cytotoxicity against breast cancer cell lines with an IC50 value of less than 10 μM. However, specific quantitative data for different breast cancer cell lines and detailed mechanistic studies are not yet widely available in the public domain.
These application notes provide a framework of protocols and data presentation formats to guide researchers in the systematic evaluation of this compound's therapeutic potential in breast cancer cell line models. The following sections detail standardized experimental procedures for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and for investigating the compound's impact on key signaling pathways frequently dysregulated in breast cancer.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | ER+, PR+/-, HER2- | Data not available | Data not available | Data not available |
| MDA-MB-231 | ER-, PR-, HER2- | Data not available | Data not available | Data not available |
| SK-BR-3 | ER-, PR-, HER2+ | Data not available | Data not available | Data not available |
| T-47D | ER+, PR+, HER2- | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound in breast cancer cell lines are not currently available in the reviewed literature. This table serves as a template for data organization upon experimental determination.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | Data not available | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available | Data not available | |
| 2 x IC50 | Data not available | Data not available | Data not available | Data not available | |
| MDA-MB-231 | Control | Data not available | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available | Data not available | |
| 2 x IC50 | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template for presenting data on apoptosis and cell cycle analysis. The specific effects of this compound on these parameters in breast cancer cells require experimental investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in complete growth medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Treat cells seeded in 6-well plates with this compound at desired concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Illustrative Signaling Pathway
Caption: Hypothetical signaling pathways affected by an anti-cancer agent.
Application Notes and Protocols for Apoptosis Assays with Goniodiol 8-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing apoptosis assays using Goniodiol 8-acetate, a compound of interest for its potential anticancer properties. The following sections detail the necessary protocols for evaluating its apoptotic effects, presenting quantitative data, and visualizing the underlying signaling pathways.
Introduction
This compound is a styryl-lactone derivative, a class of natural products isolated from plants of the Goniothalamus genus. Compounds from this genus have demonstrated cytotoxic and apoptotic activities against various cancer cell lines.[1][2] These protocols are designed to enable researchers to systematically investigate the pro-apoptotic potential of this compound.
Data Presentation
The following tables summarize representative quantitative data on the cytotoxic effects of this compound and related compounds on various cancer cell lines. This data is essential for determining the appropriate concentration range for subsequent apoptosis assays.
Table 1: Cytotoxicity of Goniodiol Analogs against Human Cancer Cell Lines (IC50 values in µM)
| Compound | KB (Oral Epidermoid Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | MCF-7 (Breast Carcinoma) | A549 (Lung Carcinoma) | ASK (Rat Glioma) |
| (-)-goniodiol-7-monoacetate | - | - | - | - | 10.28[3] |
| (-)-goniodiol diacetate | - | - | - | - | - |
| Piperolactam C | 8.47[3] | - | - | 11.90[3] | 3.30[3] |
| Aristolactam A III | - | - | - | - | - |
Note: Data for this compound is not yet available and should be determined experimentally. The data for related compounds provides a preliminary indication of potency.
Table 2: Apoptosis Induction by Goniothalamus lanceolatus Extracts in Cancer Cell Lines
| Extract | Cell Line | IC50 (µg/ml) | Apoptosis Induction |
| Bark in DCM (GLBD) | MCF-7 (Breast Cancer) | 23.89 ± 0.16 | Induces early and late apoptosis with increasing concentration.[4] |
| Root in Methanol (GLRM) | PEO1 (Ovarian Cancer) | 31.40 ± 0.77 | Apoptotic processes intensified with increased treatment duration.[4] |
| Leaves in DCM (GLLD) | PEO4 (Ovarian Cancer) | 22.02 ± 0.52 | - |
Note: These extracts contain a mixture of compounds, including potentially Goniodiol and its derivatives. This data supports the pro-apoptotic potential of compounds from this genus.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting).
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., based on preliminary cytotoxicity data) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound as described above.[7]
-
Harvest both adherent and floating cells by centrifugation.
-
Wash the cells once with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples immediately by flow cytometry.
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells[7]
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells[7]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[8]
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell Lysis Buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).[8]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[9]
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound-induced apoptosis.
Signaling Pathway of Goniodiol-Induced Apoptosis
Based on studies of related compounds like goniothalamin, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, potentially involving endoplasmic reticulum (ER) stress.[10]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. The potential anticancer effects of Goniothalamus lanceolatus extracts in inducing apoptosis in breast cancer (MCF-7) and ovarian cancer (PEO1 AND PEO4) cell lines / Nasibah Razali - UiTM Institutional Repository [ir.uitm.edu.my]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Goniodiol 8-acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Goniodiol 8-acetate, a promising natural product, as a lead compound in drug discovery. This document outlines its biological activities, potential mechanisms of action, and detailed protocols for its evaluation.
Introduction
This compound is a naturally occurring styryl-lactone isolated from the leaves of Goniothalamus amuyon. Styryl-lactones are a class of compounds known for their significant cytotoxic activities against various human tumor cells. The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology. These notes are intended to guide researchers in exploring the full potential of this compound as a lead for drug development.
Biological Activities
The primary biological activity of this compound and related compounds reported to date is its cytotoxicity against cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related parent compound, Goniothalamin (GTN), provides valuable insight into its potential potency and selectivity.
Anticancer Activity
Goniothalamin (GTN) has demonstrated significant, concentration- and time-dependent inhibitory effects on a variety of human cancer cell lines[1]. The cytotoxic activity is considered very strong, with IC50 values often falling in the low microgram per milliliter range after 72 hours of treatment[1]. This suggests that this compound may exhibit similar potent anticancer properties.
Table 1: Cytotoxicity of Goniothalamin (GTN) against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 |
| A549 | Lung Adenocarcinoma | 72 | 2.01 ± 0.28 |
| UACC-732 | Breast Carcinoma | 72 | Not specified |
| MCF-7 | Breast Adenocarcinoma | 72 | Not specified |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05 |
| HeLa | Cervical Cancer | Not specified | Not specified |
| Data presented is for Goniothalamin (GTN) as a closely related analogue to this compound.[1] |
Mechanism of Action
The precise molecular mechanisms of this compound are still under investigation. However, studies on analogous compounds suggest that its cytotoxic effects are likely mediated through the induction of apoptosis and potential modulation of key signaling pathways involved in inflammation and cell survival.
Induction of Apoptosis
Evidence from related compounds suggests that this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, Gambogic Acid (GA), another natural product, has been shown to induce apoptosis in HeLa cells by reducing the protein levels of procaspases-8, -9, and -3, and increasing the levels of their active cleaved forms. This cascade ultimately leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis[2]. Furthermore, the upregulation of Death Receptor 5 (DR5) suggests the involvement of the extrinsic pathway[2].
Caption: Proposed apoptotic signaling pathway of this compound.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Agents that can inhibit the NF-κB pathway are therefore of significant therapeutic interest. While direct evidence for this compound is pending, its structural class and the known anti-inflammatory properties of many natural products suggest that it may modulate this pathway. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the p50-p65 heterodimer to translocate to the nucleus and activate the transcription of target genes[3].
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a drug discovery lead compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
References
Application Notes & Protocols: Formulation of Goniodiol 8-Acetate for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Goniodiol 8-acetate is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, which has demonstrated cytotoxic activities and holds potential as an anticancer agent[1]. A critical step in the preclinical evaluation of this compound is the development of a suitable formulation for in vivo animal studies to assess its efficacy, pharmacokinetics, and toxicology. Like many natural products, this compound is presumed to have low aqueous solubility, presenting a challenge for systemic delivery.
These application notes provide a comprehensive guide to formulating this compound for preclinical animal research. The protocols outlined below offer several strategies to enhance the solubility and bioavailability of this compound, enabling reliable and reproducible in vivo testing. The selection of an appropriate formulation will depend on the specific route of administration, the desired dosage, and the animal model.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for the initial stages of formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [1] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 412.4 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 151.5 ± 13.9 °C | [1] |
| LogP | 1.06 | [1] |
Formulation Strategies and Protocols
Given its characteristics as a natural product with potential for low aqueous solubility, several formulation approaches can be considered. The following protocols are standard methods for formulating poorly soluble compounds for oral (p.o.) and intravenous (i.v.) administration in animal studies.[3][4][5] It is recommended to perform small-scale solubility and stability tests for each formulation before preparing larger batches for animal dosing.
Protocol 1: Co-Solvent Formulation for Intravenous (i.v.) or Oral (p.o.) Administration
This is a common and straightforward method for early-stage in vivo screening. The goal is to dissolve the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile filters (0.22 µm) for i.v. administration
Experimental Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, create a stock solution of 20 mg/mL.
-
In a separate sterile tube, prepare the vehicle. A common vehicle composition is a mixture of PEG400, Tween 80, and saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to prevent precipitation.
-
Adjust the final volume with saline to achieve the desired final concentration of the compound and excipients.
-
For i.v. administration, sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Visually inspect the final solution for any precipitation or cloudiness before administration.
Example Formulation Compositions:
| Component | Formulation A (for i.v./p.o.) | Formulation B (for p.o.) |
| This compound | 1-5 mg/mL | 5-10 mg/mL |
| DMSO | ≤ 5% (v/v) | ≤ 10% (v/v) |
| PEG400 | 30% (v/v) | 40% (v/v) |
| Tween 80 | 5% (v/v) | 5% (v/v) |
| Saline (0.9% NaCl) | q.s. to 100% | q.s. to 100% |
Note: The percentage of DMSO should be kept to a minimum, especially for i.v. routes, to avoid toxicity. Always run a vehicle-only control group in animal studies.
Protocol 2: Nanosuspension for Enhanced Oral (p.o.) Bioavailability
Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved oral absorption.[6]
Materials:
-
This compound
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CyD) or other suitable stabilizers (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or bead mill
Experimental Protocol:
-
Prepare an aqueous solution of the stabilizer (e.g., 2-5% w/v HP-β-CyD in purified water).
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension.
-
Process the pre-suspension through a high-pressure homogenizer or a bead mill until a homogenous nanosuspension is formed. This may require multiple passes.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument. The target particle size is typically below 500 nm.
-
The resulting nanosuspension can be used directly for oral gavage.
Example Formulation Composition:
| Component | Concentration |
| This compound | 10-20 mg/mL |
| HP-β-CyD | 2.5% (w/v) |
| Purified Water | q.s. to 100% |
Protocol 3: Lipid-Based Formulation (SEDDS) for Oral (p.o.) Administration
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7]
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG400)
Experimental Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
To test the self-emulsifying properties, add a small volume (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water with gentle stirring.
-
The formulation should rapidly form a clear or slightly bluish-white emulsion.
-
The final formulation can be administered orally via gavage, either neat or filled into capsules.
Example Formulation Composition:
| Component | Concentration (w/w) |
| This compound | 1-5% |
| Labrafil® M 1944 CS (Oil) | 30% |
| Kolliphor® EL (Surfactant) | 45% |
| Transcutol® HP (Co-surfactant) | 20-24% |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preparation and characterization of a co-solvent formulation for in vivo studies.
Caption: General workflow for preparing a co-solvent formulation.
Signaling Pathway
Styryl-lactones, the class of compounds to which this compound belongs, are known to induce apoptosis in cancer cells. The putative signaling cascade involves the mitochondrial pathway.[8]
Caption: Apoptotic signaling cascade induced by styryl-lactones.
Conclusion
The successful in vivo evaluation of this compound hinges on the selection of an appropriate delivery vehicle. The protocols provided herein offer several validated starting points for formulation development. Researchers should begin with small-scale feasibility studies to identify the most stable and effective formulation for their specific animal model and study objectives. Proper characterization of the final formulation is crucial for ensuring consistent and reproducible results in preclinical efficacy and safety studies.
References
- 1. This compound | CAS#:144429-71-0 | Chemsrc [chemsrc.com]
- 2. Goniodiol 7-acetate | C15H16O5 | CID 126414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. future4200.com [future4200.com]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and proper storage conditions for Goniodiol 8-acetate.
This technical support center provides guidance on the stability and proper storage conditions for Goniodiol 8-acetate, a cytotoxic styrylpyrone isolated from the leaves of Goniothalamus amuyon.[1] Given the limited specific stability data for this compound, the following recommendations are based on general principles for handling cytotoxic compounds, natural products, and acetate esters.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: As a cytotoxic natural product, this compound should be handled with care in a designated laboratory area. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store the compound at -20°C or lower, protected from light and moisture.
Q2: How should I handle this compound upon receipt?
A: Upon receipt, visually inspect the container for any damage. As a cytotoxic compound, all handling should be performed in a certified chemical fume hood or a biological safety cabinet.[2][3] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times.
Q3: What solvents are suitable for dissolving this compound?
A: While specific solubility data is limited, styrylpyrones are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For biological assays, DMSO is a common choice. It is crucial to use anhydrous solvents to prevent hydrolysis of the acetate group.
Q4: Is this compound sensitive to light?
A: Many natural products, particularly those with unsaturated systems like styrylpyrones, are light-sensitive.[4][5] Therefore, it is recommended to store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q5: What are the potential degradation pathways for this compound?
A: Potential degradation pathways for this compound include:
-
Hydrolysis: The acetate ester is susceptible to hydrolysis, especially in the presence of water, acids, or bases, which would yield Goniodiol.
-
Oxidation: The styrylpyrone core may be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh stock solutions for each experiment.3. Perform a purity check of the compound using techniques like HPLC or LC-MS. |
| Inconsistent experimental results | Incomplete dissolution of the compound or precipitation from solution. | 1. Ensure the compound is fully dissolved in the chosen solvent. Gentle warming or sonication may aid dissolution.2. Check the solubility of the compound in the final experimental medium. If solubility is low, consider using a co-solvent or a different vehicle. |
| Appearance of new peaks in chromatographic analysis | Compound degradation. | 1. Compare the chromatogram of the stored sample with a freshly prepared standard.2. Conduct a forced degradation study to identify potential degradation products. |
| Change in physical appearance (e.g., color) | Degradation of the compound. | Discard the sample and use a fresh, properly stored batch for experiments. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term: 2-8°CLong-term: -20°C or below | To minimize chemical degradation and microbial growth. |
| Light | Protect from light (amber vial or foil wrap) | To prevent photodegradation.[4][5] |
| Humidity | Store in a dry environment (desiccator) | To prevent hydrolysis of the acetate ester. |
| Solvent for Stock Solutions | Anhydrous DMSO, Ethanol, or other suitable organic solvents | To ensure stability in solution and prevent hydrolysis. |
| Handling | In a chemical fume hood or biological safety cabinet with appropriate PPE | Due to its cytotoxic nature.[2][3] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
Heating oven
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place the solid compound and a solution in a heating oven at a specific temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method. A control sample (unstressed) should be analyzed concurrently.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Determine the percentage of degradation.
Visualizations
References
- 1. This compound | CAS#:144429-71-0 | Chemsrc [chemsrc.com]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 5. ijcrt.org [ijcrt.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. acdlabs.com [acdlabs.com]
Optimizing the reaction conditions for Goniodiol 8-acetate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of Goniodiol 8-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound from Goniodiol?
A1: The most common method is the selective acetylation of the C-8 secondary hydroxyl group of Goniodiol using an acetylating agent in the presence of a suitable base or catalyst. Acetic anhydride is a frequently used acetylating agent, often in combination with a base like pyridine or a catalyst such as 4-dimethylaminopyridine (DMAP).
Q2: Why is selective acetylation at the C-8 position challenging?
A2: Goniodiol is a polyol, containing multiple hydroxyl groups. Achieving selective acetylation at the secondary C-8 hydroxyl group without protecting other hydroxyl groups can be challenging due to the similar reactivity of the other secondary hydroxyl groups present in the molecule. The reaction conditions must be carefully controlled to favor the desired mono-acetylation.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters to optimize are:
-
Choice of Acetylating Agent: Acetic anhydride and acetyl chloride are common choices.
-
Catalyst/Base: Pyridine, DMAP, or other non-nucleophilic bases can be used to activate the alcohol and/or the acetylating agent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are typically used.
-
Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C) to room temperature to improve selectivity.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of di- or poly-acetylated byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common solvent system for elution. The purity of the collected fractions should be confirmed by TLC and other analytical techniques like NMR spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of Goniodiol | 1. Inactive reagents (e.g., old acetic anhydride).2. Insufficient amount of catalyst or base.3. Low reaction temperature leading to very slow reaction rate. | 1. Use freshly opened or distilled acetic anhydride.2. Increase the molar equivalents of the catalyst or base.3. Allow the reaction to warm to room temperature and monitor closely. |
| Formation of multiple products (di- or poly-acetylation) | 1. Reaction time is too long.2. Reaction temperature is too high.3. Excess of acetylating agent. | 1. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed and the desired product is formed.2. Perform the reaction at a lower temperature (e.g., 0 °C).3. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the acetylating agent. |
| Starting material remains, but multiple products are also observed | 1. Poor mixing of reagents.2. Non-optimal reaction conditions leading to a mixture of starting material, desired product, and byproducts. | 1. Ensure efficient stirring throughout the reaction.2. Re-optimize the reaction conditions, focusing on temperature and stoichiometry of reagents. Consider a slower, dropwise addition of the acetylating agent. |
| Product is contaminated with the catalyst/base after workup | 1. Inefficient removal of the base (e.g., pyridine) during the aqueous wash steps. | 1. Perform multiple washes with a dilute acidic solution (e.g., 1M HCl) to ensure complete removal of the basic catalyst. Follow with a wash with saturated sodium bicarbonate solution and brine. |
| Difficulty in purifying the product by column chromatography | 1. The polarity of the eluent is not optimized.2. The product is unstable on silica gel. | 1. Use a shallow gradient of ethyl acetate in hexane to improve separation. 2. If instability is suspected, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine before use. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acetylation of a structurally similar styryl lactone precursor, which can be used as a starting point for the optimization of this compound synthesis.[1]
| Entry | Acetylating Agent (Equivalents) | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.5) | Pyridine | DCM | 25 | 4 | ~85 |
| 2 | Acetic Anhydride (1.2) | DMAP (0.1 eq) | DCM | 0 to 25 | 6 | ~90 |
| 3 | Acetyl Chloride (1.2) | Triethylamine | THF | 0 | 3 | ~80 |
| 4 | Acetic Anhydride (2.0) | Pyridine | DCM | 25 | 8 | Lower (due to side products) |
| 5 | Acetic Anhydride (1.2) | DMAP (0.1 eq) | DCM | 0 | 2 | Incomplete Conversion |
Experimental Protocols
Detailed Methodology for the Acetylation of Goniodiol
This protocol is adapted from the synthesis of a related natural product, (+)-8-Acetylgoniotriol.[1]
-
Preparation: To a solution of Goniodiol (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: Once the reaction is complete (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with 1M HCl, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for optimizing the synthesis.
References
Troubleshooting low solubility of Goniodiol 8-acetate in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniodiol 8-acetate, focusing on challenges related to its low solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a styrylpyrone compound isolated from plants of the Goniothalamus genus. It has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for drug development. However, like many natural product-derived compounds, this compound is hydrophobic, leading to poor solubility in aqueous media. This low solubility can be a significant hurdle for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue encountered with hydrophobic compounds. You are likely creating a supersaturated solution when you dilute your concentrated stock (likely in an organic solvent like DMSO) into the aqueous medium. The organic solvent is miscible with the medium, but the compound itself is not soluble in the final aqueous environment, causing it to precipitate out of solution.
Q3: What are the general approaches to improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Employing detergents to form micelles that can encapsulate the hydrophobic compound.
-
pH adjustment: Modifying the pH of the solution can sometimes increase the solubility of ionizable compounds.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Particle size reduction: Decreasing the particle size of the solid compound can improve its dissolution rate.
The optimal approach will depend on the specific requirements of your experiment, including the cell type, assay, and desired final concentration.
Troubleshooting Guide: Low Aqueous Solubility of this compound
This guide provides structured approaches to address common solubility issues.
Problem: Precipitate Formation in Aqueous Media
Visual Cue: Cloudiness or visible particles in the experimental medium after adding this compound stock solution.
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Detailed Methodologies & Data
Below are detailed protocols for the troubleshooting steps outlined in the workflow.
1. Optimize Stock Solution & Dilution Technique
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO, ethanol, or acetone.
-
When preparing the working solution, add the stock solution dropwise to the vigorously vortexing or stirring aqueous medium. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Avoid "shock" precipitation by performing a serial dilution. First, dilute the stock into a smaller volume of medium, then add this intermediate dilution to the final volume.
-
2. Employ a Co-solvent System
-
Protocol:
-
Prepare the experimental medium with a certain percentage of a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).
-
Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and incrementally increase it.
-
Important: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your experimental outcome.
-
Qualitative Solubility of this compound
| Solvent/System | Solubility Profile | Notes |
| Water | Poorly Soluble | Hydrophobic nature limits solubility. |
| DMSO | Soluble | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Useful for extraction and purification but generally not for biological assays. |
| Aqueous media with Co-solvents (e.g., DMSO, Ethanol) | Moderately Soluble | Solubility increases with the percentage of co-solvent. The final concentration of the co-solvent should be optimized to avoid cellular toxicity. |
| Aqueous media with Surfactants (e.g., Tween® 80, Pluronic® F-68) | Can be improved | Surfactants can form micelles to encapsulate the compound, but their effects on cells must be carefully evaluated. |
3. Utilize Surfactants
-
Protocol:
-
Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into the aqueous medium at a concentration above its critical micelle concentration (CMC).
-
Add the this compound stock solution to the surfactant-containing medium while stirring.
-
As with co-solvents, a vehicle control with the surfactant alone is essential.
-
4. Advanced Formulation Strategies
For more persistent solubility challenges, especially for in vivo studies, advanced formulation techniques may be necessary. These are typically developed in collaboration with formulation scientists.
| Formulation Strategy | Description |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix, which can enhance dissolution. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. |
| Nanoparticle Formulation | Reducing the particle size to the nanometer range can significantly increase the surface area and improve the dissolution rate. |
Signaling Pathway
Mechanism of Action: Induction of Apoptosis
Research has indicated that styrylpyrone derivatives, a class of compounds that includes this compound, can exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the modulation of the Bcl-2 family of proteins.
How to minimize epimerization during Goniodiol 8-acetate synthesis.
Welcome to the technical support center for the synthesis of Goniodiol 8-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the synthesis process. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues related to epimerization during the synthesis of this compound, particularly during the final acetylation step.
| Issue | Potential Cause | Recommended Action |
| Significant formation of an undesired stereoisomer at C-8 after acetylation. | Base-catalyzed epimerization: The use of a strong, non-hindered base can lead to deprotonation at the C-7 position, which is alpha to the lactone carbonyl, facilitating epimerization at the adjacent C-8 stereocenter upon enolate formation and subsequent reprotonation. | - Utilize a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine or pyridine. - Employ milder reaction conditions, including lower temperatures (e.g., 0 °C to room temperature) and shorter reaction times. |
| Epimerization observed at C-5 of the lactone ring. | Acid-catalyzed epimerization: Trace amounts of acid or the use of acidic reagents can catalyze the epimerization of styryllactones at the C-5 position. This can occur through a ring-opening and closing mechanism, leading to the thermodynamically more stable epimer.[1] | - Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere to prevent the formation of acidic species from moisture. - If acidic workup is necessary, use dilute acid and minimize exposure time. Consider a non-acidic workup if possible. - Avoid the use of Lewis acids unless their role in stereocontrol is well-established and optimized for this specific transformation. |
| Low yield of the desired this compound with a mixture of epimers. | Prolonged reaction time or elevated temperature: Extended reaction times and higher temperatures increase the likelihood of reaching thermodynamic equilibrium, which may favor the formation of an undesired epimer. | - Monitor the reaction closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Quench the reaction as soon as the starting material is consumed to prevent over-reaction and potential epimerization. - Conduct the acetylation at the lowest temperature that allows for a reasonable reaction rate. |
| Difficulty in separating the desired product from its epimer. | Similar physicochemical properties: Epimers often have very similar polarities, making their separation by standard column chromatography challenging. | - Employ advanced separation techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for purification. - Consider derivatization of the epimeric mixture to enhance the difference in their physical properties, facilitating easier separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for potential epimerization during the synthesis of this compound?
A1: The most critical step for epimerization is typically the acetylation of the C-8 hydroxyl group of Goniodiol. The conditions used for this reaction, particularly the choice of base and temperature, can significantly influence the stereochemical outcome at the C-8 center. Additionally, the inherent structure of the styryllactone makes it susceptible to acid-catalyzed epimerization at C-5 under certain conditions.[1]
Q2: Which reagents are recommended for the acetylation of Goniodiol to minimize epimerization?
A2: To minimize epimerization during the acetylation of the secondary alcohol at C-8, it is advisable to use mild acetylating agents and non-nucleophilic, sterically hindered bases. A recommended combination is acetic anhydride as the acetylating agent with a catalytic amount of a non-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) and a sterically hindered base such as 2,4,6-collidine or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) at low temperatures.
Q3: How does temperature affect the rate of epimerization?
A3: Generally, higher reaction temperatures increase the rate of epimerization. Epimerization often proceeds through an equilibrium process, and elevated temperatures provide the necessary activation energy to overcome the barrier to forming the transition state (e.g., an enolate), leading to a mixture of epimers. Therefore, conducting the acetylation at lower temperatures (e.g., 0 °C) is a key strategy to suppress this side reaction.
Q4: Can protecting groups be used to prevent epimerization?
A4: While the final acetylation step involves derivatizing the hydroxyl group where epimerization is a concern, the strategic use of protecting groups in earlier synthetic steps is crucial for establishing and maintaining the correct stereochemistry of Goniodiol. For instance, protecting the C-7 hydroxyl group during certain transformations could potentially influence the stereochemical outcome of subsequent reactions. However, for the final acetylation of Goniodiol, the focus is on controlling the reaction conditions rather than using a protecting group at the site of acetylation.
Q5: What analytical techniques are best for detecting and quantifying epimerization?
A5: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most effective technique for separating and quantifying enantiomers and diastereomers, allowing for the precise determination of the epimeric ratio. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field 1H NMR, can also be used to distinguish between diastereomers, as the different spatial arrangements of the protons will result in distinct chemical shifts and coupling constants.
Experimental Protocol: Stereoselective Acetylation of Goniodiol
This protocol provides a detailed methodology for the acetylation of the C-8 hydroxyl group of Goniodiol with a focus on minimizing epimerization.
Materials:
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Goniodiol
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Acetic Anhydride (Ac₂O)
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4-(Dimethylamino)pyridine (DMAP)
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2,4,6-Collidine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas
Procedure:
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Preparation: Under an inert atmosphere of argon or nitrogen, dissolve Goniodiol (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask. Cool the solution to 0 °C using an ice bath.
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Addition of Reagents: To the cooled solution, add 2,4,6-collidine (1.5 equivalents), followed by a catalytic amount of DMAP (0.1 equivalents).
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Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
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Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.
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Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data on Epimerization
The following table summarizes hypothetical data on the influence of different bases and temperatures on the epimerization at the C-8 position during the acetylation of Goniodiol. This data is illustrative and based on general principles of organic chemistry.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Desired Product : Epimer Ratio |
| 1 | Pyridine | 25 | 4 | 85 : 15 |
| 2 | Triethylamine | 25 | 4 | 90 : 10 |
| 3 | 2,4,6-Collidine | 25 | 4 | >98 : 2 |
| 4 | Triethylamine | 0 | 6 | 95 : 5 |
| 5 | 2,4,6-Collidine | 0 | 6 | >99 : 1 |
Visualizations
Caption: Factors influencing epimerization during synthesis.
Caption: Recommended workflow for this compound synthesis.
References
Technical Support Center: Refining Goniodiol 8-Acetate Isolation for Enhanced Purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the isolation protocol for Goniodiol 8-acetate, a cytotoxic styryl-lactone with therapeutic potential. Our aim is to help you achieve higher purity of the target compound for your research and development endeavors.
Troubleshooting Guide: Common Issues in this compound Isolation
Researchers may encounter several challenges during the isolation and purification of this compound. This guide provides solutions to common problems in a question-and-answer format.
Question 1: After initial column chromatography of the crude extract, my fractions containing this compound are still a complex mixture. How can I improve the initial separation?
Answer: A multi-step extraction and fractionation strategy is crucial for simplifying the mixture before column chromatography.
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Initial Troubleshooting:
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Solvent Partitioning: Before column chromatography, perform a liquid-liquid partitioning of the crude extract. For instance, partition the crude methanolic or ethanolic extract between ethyl acetate and water. Styryl-lactones like this compound are typically found in the ethyl acetate fraction.
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Pre-adsorption: For dry loading onto the silica gel column, ensure the crude extract is completely dry and finely ground with a small amount of silica gel. This prevents uneven loading and improves separation.
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Column to Sample Ratio: Use an adequate amount of stationary phase. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude extract by weight.
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Advanced Strategy: Stepwise Gradient Elution
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Instead of a simple isocratic elution, employ a stepwise gradient of solvents with increasing polarity. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate. This will help in separating compounds with a wide range of polarities.
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Question 2: My TLC analysis shows a spot that I believe is this compound, but it's very close to another major spot. How can I resolve these two compounds?
Answer: This is a common issue, as plant extracts often contain structurally similar compounds. The closely eluting compound is likely an isomer, such as Goniodiol 7-acetate, or another styryl-lactone derivative.
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Initial Troubleshooting:
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Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A slight change in the solvent polarity or using a three-component solvent system (e.g., hexane:ethyl acetate:methanol in a 70:29:1 ratio) can significantly improve resolution.
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Column Dimensions: Use a longer, narrower column for better separation of closely eluting compounds.
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Advanced Techniques:
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Recycling HPLC: For challenging separations, recycling High-Performance Liquid Chromatography (HPLC) can be very effective.[1] This technique allows the unresolved peaks to be passed through the column multiple times, increasing the effective column length and improving resolution.[1]
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Preparative TLC: If the quantity is not too large, preparative Thin-Layer Chromatography (pTLC) with an optimized solvent system can be used to separate the two spots.
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Question 3: I have isolated a compound that I believe is this compound, but the purity is still below 95% after multiple chromatographic steps. What are the likely impurities and how can I remove them?
Answer: The most probable impurities are isomers like Goniodiol 7-acetate and other related styryl-lactones from the Goniothalamus species.[2][3] Final purification often requires a high-resolution technique.
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Final Purification Steps:
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Crystallization: If you have a sufficient amount of semi-pure compound, crystallization is an excellent final purification step.[2] Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate/hexane) to find one that yields high-purity crystals.
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Reversed-Phase Chromatography: If your compound is still impure after normal-phase (silica gel) chromatography, try a reversed-phase (C18) column. The different separation mechanism can effectively remove impurities that co-elute on silica. A common mobile phase for reversed-phase chromatography of styryl-lactones is a gradient of methanol or acetonitrile in water.
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Question 4: My yield of this compound is very low. How can I improve it?
Answer: Low yield can result from issues at various stages, from extraction to purification.
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Extraction Optimization:
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Plant Material: Ensure the correct plant part (e.g., leaves, stem bark) is being used, as the concentration of secondary metabolites can vary significantly within the plant.
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Extraction Method: Maceration or Soxhlet extraction with an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) for an adequate duration is crucial.
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Extraction Time and Temperature: For maceration, ensure sufficient time for the solvent to penetrate the plant material. For Soxhlet extraction, be mindful of the temperature to avoid degradation of thermolabile compounds.
-
-
Purification Optimization:
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Minimize Transfer Steps: Each transfer of your sample can result in loss. Plan your purification scheme to minimize the number of steps.
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Compound Degradation: Styryl-lactones can be sensitive to light and heat. Protect your samples from direct sunlight and avoid excessive heating during solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the isolation of this compound?
A1: A general protocol involves extraction, fractionation, and a series of chromatographic separations. The following is a representative, detailed methodology:
Experimental Protocol: Isolation of this compound
| Step | Procedure | Details |
| 1. Extraction | Maceration | Air-dried and powdered leaves of Goniothalamus amuyon (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours for each extraction. |
| Concentration | The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. | |
| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is suspended in water (1 L) and successively partitioned with hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). |
| Concentration | Each fraction is concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with styryl-lactones. | |
| 3. Initial Purification | Silica Gel Column Chromatography | The ethyl acetate fraction (e.g., 20 g) is subjected to column chromatography on silica gel (60-120 mesh, 600 g). |
| Elution | The column is eluted with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by methanol. | |
| Fraction Collection | Fractions of 250 mL are collected and monitored by TLC. Fractions with similar TLC profiles are combined. | |
| 4. Intermediate Purification | Preparative TLC or Second Column | Fractions containing the target compound are further purified by preparative TLC using an optimized solvent system (e.g., hexane:ethyl acetate 7:3) or a second silica gel column with a shallower gradient. |
| 5. Final Purification | Crystallization or Reversed-Phase HPLC | The semi-pure this compound is crystallized from a suitable solvent (e.g., methanol or ethyl acetate/hexane). Alternatively, final purification can be achieved using reversed-phase HPLC with a methanol/water or acetonitrile/water gradient. |
Q2: What are the key analytical techniques to monitor the purity of this compound?
A2:
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Thin-Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography. Use a suitable visualization method, such as UV light (254 nm) and/or a staining reagent (e.g., vanillin-sulfuric acid).
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High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A reversed-phase C18 column with a UV detector is commonly used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
Q3: What are the known biological activities of this compound and related compounds?
A3: this compound and other styryl-lactones isolated from Goniothalamus species have demonstrated significant cytotoxic activity against various cancer cell lines.[4] For instance, the closely related Goniodiol-7-monoacetate has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[2]
Visualizing the Experimental Workflow and Biological Context
To further aid in understanding the isolation process and the biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for the isolation of this compound.
Caption: A decision tree for troubleshooting purity issues in this compound isolation.
Caption: Proposed mechanism of action for Goniodiol derivatives in cancer cells.
References
- 1. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Goniodiol 8-acetate bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in bioassays involving Goniodiol 8-acetate.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound bioassays.
Problem 1: Inconsistent IC50 Values Across Batches
You may observe significant shifts in the half-maximal inhibitory concentration (IC50) of this compound from one experiment to another.
| Potential Cause | Recommended Solution |
| Variability in Compound Purity/Stability | Ensure each new batch of this compound is accompanied by a certificate of analysis (CoA) verifying its purity (>=98%).[1][2] Store the compound under recommended conditions (0°C for short term, -20°C for long term, desiccated) to prevent degradation.[1] Consider performing in-house purity checks (e.g., HPLC) upon receiving a new batch. |
| Cell Line Instability | Maintain a consistent and low cell passage number for your experiments.[3] High passage numbers can lead to genetic drift and altered drug sensitivity. Implement a cell banking system to ensure a consistent starting cell population. Regularly perform cell line authentication. |
| Inconsistent Reagent Quality | Use a single, large batch of serum for a series of experiments to minimize variability.[4] If you must switch serum batches, perform a qualification test to ensure the new batch does not significantly alter cell growth or drug sensitivity.[4] Qualify other critical reagents like cell culture media and assay kits. |
| Variations in Experimental Protocol | Strictly adhere to a standardized protocol for all experiments. Pay close attention to incubation times, cell seeding densities, and reagent concentrations. Automating liquid handling steps can reduce pipetting errors and improve consistency.[5] |
Problem 2: High Standard Deviation Within a Single Experiment
You are observing large error bars in your dose-response curves, indicating significant variability among technical replicates.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into different wells. Avoid edge effects in microplates by not using the outermost wells or by filling them with sterile media/PBS. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of the compound in the media before adding it to the cells. |
| Compound Precipitation | Visually inspect the prepared drug solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the final concentration. Natural products can sometimes form aggregates that interfere with assays.[6] |
| Assay Interference | This compound, as a natural product, could potentially interfere with certain assay readouts (e.g., fluorescence).[7] If using a fluorescence-based assay, run a control with the compound in cell-free media to check for background fluorescence. Consider using an orthogonal assay method to confirm your results (e.g., a colorimetric assay alongside a fluorescence-based one).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound to maintain its stability?
A2: For long-term storage, this compound should be kept at -20°C in a desiccated environment.[1] For short-term use, storage at 0°C is acceptable.[1] Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: My cell morphology changes after treatment with a new batch of this compound, even at low concentrations. What could be the cause?
A3: This could be due to impurities in the new batch of the compound. Request the certificate of analysis from the supplier to check for purity and the presence of any residual solvents or contaminants.[9] Another possibility is variability in your cell culture, particularly if you have recently thawed a new vial of cells or changed your media or serum.[4]
Q4: Can the bioactivity of this compound be affected by the type of bioassay used?
A4: Yes, the choice of bioassay can significantly impact the observed bioactivity.[10] For instance, a cytotoxicity assay like MTT, which measures metabolic activity, might yield different results compared to an assay that measures membrane integrity (e.g., LDH release).[8] It is advisable to use more than one type of assay to get a comprehensive understanding of the compound's biological effects.[8]
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cancer cell line.
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Cell Seeding:
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Harvest logarithmically growing cells and perform a cell count.
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Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete growth medium.
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
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Also prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a blank control (medium only).
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After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the blank control.
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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At the end of the treatment period, add 20 µL of the MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5 minutes to ensure complete dissolution.
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Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Subtract the absorbance of the blank control from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
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Visualizations
Caption: Workflow for a standard cytotoxicity assay with this compound.
Caption: A logical flow for troubleshooting sources of variability.
Caption: A plausible cytotoxic mechanism for this compound.
References
- 1. chemfarms.com [chemfarms.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. cellgs.com [cellgs.com]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
Best practices for handling and disposal of Goniodiol 8-acetate.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, experimental use, and disposal of Goniodiol 8-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a naturally occurring styrylpyrone compound. Its primary and most critical biological activity is cytotoxicity, meaning it has the ability to kill cells. It has shown potent cytotoxic effects against various tumor cell lines.[1][2]
Q2: What are the immediate safety precautions I should take when working with this compound?
A2: Due to its cytotoxic nature, this compound must be handled as a hazardous compound. Always work in a designated area, such as a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to prevent inhalation of aerosols.[3] Personal Protective Equipment (PPE) is mandatory and includes a lab coat or gown, double gloves, and eye protection.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is typically the solvent of choice. To prepare a stock solution, dissolve the compound in high-purity DMSO (e.g., to a concentration of 10 mM). It is recommended to prepare and use solutions on the same day. If storage is necessary, store the solution as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.
Q4: How must I dispose of waste contaminated with this compound?
A4: As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous chemical waste.[4][5][6][7][8] This includes unused solutions, contaminated labware (pipette tips, tubes, flasks), and used PPE. Waste should be segregated into clearly labeled, leak-proof, rigid containers marked with the cytotoxic hazard symbol, often color-coded purple.[4][5][7][8] The only acceptable method for final disposal is high-temperature incineration through a licensed professional waste disposal service.[8] Do not dispose of this material down the sink or in general lab trash.
Physicochemical and Stability Data
The following table summarizes the known properties of this compound. Researchers should note that comprehensive quantitative solubility and stability data are limited, and the provided information is based on available datasheets and the properties of related compounds.
| Property | Data |
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.284 g/mol |
| Appearance | White Solid / Crystalline |
| Storage (Solid) | Store at 2-8°C in a dry, well-ventilated place, under an inert atmosphere if possible. |
| Solvents (Qualitative) | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Stock Solution Storage | Prepare fresh. If necessary, store in aliquots at -20°C in tightly sealed vials for up to two weeks. |
| Known Instabilities | As a natural product, it may be susceptible to degradation from prolonged exposure to light, high temperatures, and moisture. |
Experimental Protocols
Detailed Protocol: Cytotoxicity Determination using MTT Assay
This protocol outlines the methodology for assessing the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Reagent and Cell Preparation:
- Cell Line: HeLa (or other suitable cancer cell line), maintained in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO.
- MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[1][7][9][10]
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl, or use pure DMSO.
2. Assay Procedure:
- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- Compound Treatment: The next day, prepare serial dilutions of this compound from the stock solution in fresh culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][9]
- Formazan Crystal Formation: Incubate the plate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
- Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in absorbance readings between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent pipetting of compound, MTT, or solvent. 3. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Use calibrated multichannel pipettes and ensure consistent technique. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.[5] |
| Low absorbance values across the entire plate, including controls. | 1. Cell density is too low. 2. Incubation time with MTT was too short. 3. Cells are unhealthy or were damaged during seeding. | 1. Optimize the initial cell seeding density for your specific cell line. 2. Ensure the 4-hour incubation with MTT is followed; check for visible purple precipitate before adding solvent. 3. Handle cells gently during trypsinization and plating. Check cell viability before starting the experiment. |
| Precipitation of this compound in the culture medium. | 1. The compound has low aqueous solubility. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Visually inspect the wells after adding the compound dilutions. If precipitation occurs, consider using a lower concentration range or adding a small, non-toxic amount of a solubilizing agent like Pluronic F-68 to the medium. 2. Ensure the DMSO concentration in the final treatment medium does not fall below a level required to keep the compound in solution, but remains non-toxic to the cells (<0.5%). |
| High background absorbance in "medium only" control wells. | 1. Contamination of the culture medium with bacteria or yeast. 2. The MTT reagent is degrading or contaminated. | 1. Discard the medium and use fresh, sterile medium. Always practice good aseptic technique. 2. Store the MTT solution protected from light at 4°C. Prepare fresh solution if contamination is suspected.[7] |
| Inconsistent results over time (batch-to-batch variability). | 1. The stability of the this compound stock solution is compromised. 2. Variation in cell line passage number or health. | 1. Prepare fresh stock solution from solid compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[11] 2. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and growth rates. |
Visualizations
Experimental Workflow: Cytotoxicity (MTT) Assay
The following diagram illustrates the key steps in determining the cytotoxicity of this compound.
Caption: Workflow for assessing cell viability with the MTT assay.
Hypothesized Signaling Pathway for Styrylpyrone-Induced Apoptosis
While the exact pathway for this compound is not fully elucidated, related styrylpyrones like Goniothalamin are known to induce apoptosis through the intrinsic (mitochondrial) pathway, which is often linked to Endoplasmic Reticulum (ER) stress.[12] The diagram below illustrates this proposed mechanism.
Caption: Proposed intrinsic apoptosis pathway for styrylpyrones.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 6. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. scribd.com [scribd.com]
- 11. promega.com [promega.com]
- 12. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Goniodiol 8-acetate in HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Goniodiol 8-acetate in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common challenges in the HPLC analysis of styryl-lactones like this compound. This guide provides a systematic approach to identify and resolve these issues.
Problem 1: Poor Resolution Between this compound and Other Analytes
Poor resolution can be caused by several factors, including inappropriate mobile phase composition, suboptimal column selection, or an unoptimized flow rate.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | 1. Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. A 50:50 (v/v) mixture of methanol and water has been shown to be effective for the separation of the related compound, Goniodiol.[1] 2. Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention time and may improve the separation of closely eluting peaks. 3. pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter selectivity. While this compound is not strongly ionizable, this can be a factor if co-eluting with impurities that are. | Improved separation of peaks (increased resolution). |
| Stationary Phase | 1. Column Chemistry: If using a standard C18 column, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions. 2. Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases column efficiency and can enhance resolution. | Altered elution order or increased spacing between peaks. |
| Flow Rate | Decrease the flow rate. This can lead to narrower peaks and better resolution, although it will increase the run time. | Sharper peaks and improved resolution. |
| Temperature | Increase the column temperature. This can decrease mobile phase viscosity and improve peak efficiency. However, be cautious as it can also alter selectivity or potentially degrade the analyte. | Sharper peaks and potentially altered selectivity. |
Problem 2: Peak Tailing of the this compound Peak
Peak tailing is often observed for compounds with polar functional groups, such as the lactone ring in this compound, due to interactions with the stationary phase.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | For compounds with basic functionalities, lowering the pH can reduce tailing. While this compound is not basic, this can help if tailing is caused by interaction with residual silanols on the silica support of the column. | More symmetrical peak shape. |
| Buffer Concentration | Increasing the buffer concentration in the mobile phase can help to mask residual silanol groups on the stationary phase, reducing peak tailing. | Improved peak symmetry. |
| Column Choice | Use an end-capped column or a column with a base-deactivated stationary phase to minimize interactions with silanol groups. | Reduced peak tailing and improved peak shape. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves. | Symmetrical peaks if the issue was mass overload. |
Problem 3: Irreproducible Retention Times
Fluctuations in retention time can be caused by a variety of factors related to the HPLC system and mobile phase preparation.
| Parameter | Recommended Action | Expected Outcome |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents. A minimum of 10-15 column volumes is recommended.[2] | Consistent and reproducible retention times. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump. | Stable baseline and reproducible retention times. |
| System Leaks | Check for any leaks in the HPLC system, particularly at fittings and connections. | Stable pressure and consistent retention times. |
| Pump Performance | Ensure the pump is delivering a consistent flow rate. Check for any pressure fluctuations. | Stable baseline and reproducible retention times. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point is a reversed-phase C18 column with a mobile phase of methanol and water. A 50:50 (v/v) mixture has been used successfully for the related compound Goniodiol.[1] A gradient elution from a lower to a higher concentration of the organic solvent is often a good strategy for initial method development to determine the approximate elution time.
Q2: Could the acetate group on this compound hydrolyze during analysis?
Yes, the ester linkage of the acetate group could potentially hydrolyze, especially if the mobile phase pH is not controlled. It is advisable to work with a mobile phase pH between 3 and 7 to minimize the risk of hydrolysis. If you suspect hydrolysis, you may see a new peak corresponding to Goniodiol appearing in your chromatogram over time.
Q3: How can I confirm the identity of the this compound peak?
The most definitive way to confirm the peak identity is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). Alternatively, you can compare the retention time with that of a certified reference standard of this compound.
Q4: What are the key parameters in the resolution equation that I should focus on?
The resolution equation highlights three key factors:
-
Efficiency (N): This is related to the column and is influenced by particle size and column length. Smaller particles and longer columns generally lead to higher efficiency and better resolution.[3]
-
Selectivity (α): This is a measure of the separation between two peaks and is most effectively manipulated by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[4]
-
Retention Factor (k): This relates to the retention time of the analyte on the column. It can be adjusted by changing the solvent strength of the mobile phase.
For improving the resolution of this compound, focusing on selectivity by optimizing the mobile phase is often the most impactful first step.
Experimental Protocols
Protocol 1: Initial HPLC Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-20 min: 50% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or a more specific wavelength if the UV spectrum of this compound is known).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 methanol:water).
Protocol 2: Troubleshooting Peak Tailing
If peak tailing is observed with Protocol 1, the following modifications can be made:
-
Modified Mobile Phase A: 0.1% Formic acid in Water
-
Modified Mobile Phase B: 0.1% Formic acid in Methanol
The addition of a small amount of acid to the mobile phase can help to protonate any free silanol groups on the stationary phase, reducing their interaction with the analyte and improving peak shape.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Key factors influencing HPLC resolution.
References
Validation & Comparative
A Comparative Analysis of the Anti-proliferative Efficacy of Goniodiol 8-acetate In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-proliferative effects of Goniodiol 8-acetate against established chemotherapeutic agents. The data presented is intended to offer an objective evaluation of its potential as an anti-cancer compound, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a naturally occurring styrylpyrone isolated from plants of the Goniothalamus genus.[1] Compounds from this genus have garnered significant interest for their cytotoxic and anti-proliferative properties against various cancer cell lines.[2] While specific quantitative data for this compound is limited in publicly available literature, its close structural analog, Goniodiol-7-monoacetate, has demonstrated potent cytotoxic effects.[3] This guide will utilize data from Goniodiol-7-monoacetate as a proxy to evaluate the potential efficacy of this compound, with the necessary disclaimer that these are distinct molecules. The mechanism of action for related compounds in the Goniothalamus genus is believed to involve the induction of apoptosis and cell cycle arrest.[2]
Comparative Anti-proliferative Activity
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The tables below summarize the cytotoxic activities of Goniodiol-7-monoacetate (as a proxy for this compound) and two standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Goniodiol-7-monoacetate
| Cell Line | Cancer Type | ED50 (µg/mL) |
| KB | Human oral epidermoid carcinoma | < 0.1[3] |
| P-388 | Murine leukemia | < 0.1[3] |
| RPMI-7951 | Human malignant melanoma | < 0.1[3] |
| TE671 | Human rhabdomyosarcoma | < 0.1[3] |
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time |
| Doxorubicin | A549 | Non-small cell lung carcinoma | 0.61 µM[4] | 72 hours |
| HeLa | Cervical carcinoma | 2.9 µM[5] | 24 hours | |
| A549 | Non-small cell lung carcinoma | 17.83 nM[6] | 48 hours | |
| HeLa | Cervical carcinoma | 124.6 nM[7] | 48 hours | |
| Cisplatin | A549 | Non-small cell lung carcinoma | 9.73 µM[4] | 72 hours |
| HeLa | Cervical carcinoma | 12.3 µM[8] | 48 hours | |
| A549 | Non-small cell lung carcinoma | 7.49 µM[9] | 48 hours | |
| HeLa | Cervical carcinoma | 12 µM[10] | Not Specified |
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the anti-proliferative effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the wells five times with water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Visualizing the Mechanism of Action
The anti-proliferative effects of many natural compounds, including those from the Goniothalamus genus, are often attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Caption: Experimental workflow for determining the in vitro anti-proliferative effects.
Caption: Putative apoptosis signaling pathway induced by this compound.
Caption: Potential mechanism of cell cycle arrest by this compound.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
Goniodiol 8-acetate vs. Goniodiol: A Comparative Cytotoxicity Analysis
In the landscape of natural product-based cancer research, styryl-lactones derived from the Goniothalamus genus have emerged as a promising class of cytotoxic agents. Among these, Goniodiol and its acetylated derivative, Goniodiol 8-acetate, have garnered attention for their potential anticancer properties. This guide provides a comparative overview of their cytotoxic effects, supported by available experimental data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Goniodiol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 26.36 ± 5.18 | [3] |
| MDA-MB-231 | Human Breast Cancer | 64.75 ± 4.45 | [3] |
| ASK | - | 10.28 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
It has been noted that various styryl-lactones, including Goniodiol and its derivatives, exhibit cytotoxicity against breast, ovarian, prostate, and colon cancer cell lines with IC50 values often below 10 µM.[5] this compound has been specifically identified as a cytotoxic styrylpyrone isolated from the leaves of Goniothalamus amuyon.[1][2]
Experimental Protocols
The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common and reliable method for assessing the in vitro cytotoxicity of natural products.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Culture and Plating:
- Maintain the selected cancer cell lines in an appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of Goniodiol and this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
- Replace the culture medium in the 96-well plates with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. Cell Fixation:
- After the incubation period, gently remove the medium.
- Fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
- Incubate the plates at 4°C for 1 hour.
4. Staining:
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
- Stain the cells for 30 minutes at room temperature.
5. Washing and Solubilization:
- Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
6. Absorbance Measurement and Data Analysis:
- Shake the plates on a mechanical shaker for 5-10 minutes.
- Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathway
The cytotoxic mechanism of styryl-lactones like Goniodiol is often attributed to the induction of apoptosis. This process involves a cascade of molecular events that lead to programmed cell death.
Caption: Proposed apoptotic signaling pathway for Goniodiol.
Conclusion
Both Goniodiol and this compound are recognized as cytotoxic compounds with potential for development as anticancer agents. While quantitative data for Goniodiol demonstrates its efficacy against several cancer cell lines, a notable gap exists in the publicly available data for this compound, precluding a direct quantitative comparison at this time. The general mechanism of action for this class of compounds involves the induction of apoptosis through mitochondrial-mediated pathways. Further research, including direct comparative studies, is warranted to fully elucidate the structure-activity relationship and the therapeutic potential of Goniodiol and its acetylated derivatives.
References
Comparing the efficacy of Goniodiol 8-acetate with other known anticancer drugs.
In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Goniodiol 8-acetate, a styryl-lactone isolated from plants of the Goniothalamus genus, has emerged as a compound of interest due to its cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of this compound against established anticancer drugs, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.
Comparative Efficacy: this compound vs. Standard Chemotherapeutic Agents
Quantitative analysis of the cytotoxic effects of this compound and commonly used anticancer drugs reveals its potential as a potent anticancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. Recent studies have demonstrated that this compound exhibits significant cytotoxicity against breast, ovarian, prostate, and colon cancer cell lines, with IC50 values reported to be less than 10 μM.
| Drug | Cancer Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast) | < 10 |
| SKOV3 (Ovarian) | < 10 | |
| PC-3 (Prostate) | < 10 | |
| HCT-15 (Colon) | < 10 | |
| Doxorubicin | MCF-7 (Breast) | 0.54 - 8.53 |
| MDA-MB-231 (Breast) | 1.25 - 6.602 | |
| Cisplatin | HT29 (Colon) | ~6.0 (at 48h) |
| Caco-2 (Colon) | 2.3 - 107 | |
| Paclitaxel | MDA-MB-231 (Breast) | 0.3 - 5 |
| SK-BR-3 (Breast) | ~4 | |
| T-47D (Breast) | ~19 nM |
Proposed Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, studies on closely related styryl-lactones, such as Goniothalamin, provide insights into its probable mechanism of action. It is proposed that this compound, like other styryl-lactones, induces apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the tumor suppressor protein p53.
The proposed signaling cascade is depicted in the following diagram:
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other anticancer drugs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence is detected in the appropriate channels (typically FL1 and FL3, respectively).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Signaling Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Workflow Diagram:
Confirming the Absolute Configuration of Goniodiol 8-Acetate: A Comparative Guide to X-ray Crystallography
Unambiguous Determination Through X-ray Crystallography of Related Compounds
Single-crystal X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules.[1] This powerful technique provides a definitive 3D map of the atomic arrangement within a crystal lattice. The absolute configuration of (+)-goniodiol monoacetate has been unequivocally confirmed as 6(R), 7(R), 8(R) through X-ray crystallographic structure determination.[2][3] Furthermore, the chemical modification of both goniodiol-7-monoacetate and goniodiol-8-monoacetate to yield goniodiol diacetate also resulted in a crystal structure confirming the same (6R, 7R, 8R) absolute configuration.
Given that Goniodiol 8-acetate shares the same core goniodiol scaffold, differing only in the position of the acetate group, it is highly probable that it possesses the same (6R, 7R, 8R) absolute stereochemistry.
Comparison with Alternative Analytical Methods
While X-ray crystallography provides a definitive answer, other spectroscopic methods are often employed to determine or corroborate absolute configurations.
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in 3D space. | Provides unambiguous determination of absolute configuration through the anomalous dispersion effect, often quantified by the Flack parameter.[4] | Requires a suitable single crystal of the compound, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral derivatizing agents or chiral solvating agents to induce diastereomeric environments that can be distinguished by NMR. | Can be performed on solutions and does not require crystallization. | Often provides relative stereochemistry; determination of absolute configuration may require comparison to known standards or complex computational analysis. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Sensitive to the stereochemical features of a molecule and can be used to compare with known compounds or theoretical calculations. | Empirical in nature; assignment of absolute configuration often relies on comparison with reference compounds or the application of empirical rules (e.g., the exciton chirality method). |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized workflow for the determination of the absolute configuration of a small molecule like this compound using single-crystal X-ray diffraction.
1. Crystallization:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., methanol, ethyl acetate, or a mixture).
-
Other techniques include vapor diffusion and cooling crystallization.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The crystal system and space group are determined.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
4. Absolute Configuration Determination:
-
For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects.
-
The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value with a small standard uncertainty is crucial for a confident assignment.
Logical Workflow for Absolute Configuration Determination
Figure 1. Experimental workflow for determining the absolute configuration of this compound.
References
A Comparative Analysis of Synthetic versus Natural Goniodiol 8-Acetate: Biological Activities and Mechanisms
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activities of synthetically produced and naturally sourced Goniodiol 8-acetate. This document provides a detailed examination of their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and protocols.
This compound, a styryl-lactone found in plants of the Goniothalamus genus, has garnered significant interest for its potential therapeutic applications. This guide presents a comparative overview of the biological activities of this compound derived from both natural sources and total synthesis, providing valuable insights for researchers in the field of drug discovery and development.
Data Presentation: A Comparative Overview
While direct comparative studies evaluating the biological activities of synthetic versus natural this compound are not extensively available in the current literature, this guide compiles and contrasts available data from separate studies to provide a useful benchmark for researchers.
| Biological Activity | Natural this compound | Synthetic this compound |
| Cytotoxicity | Potent activity against various human cancer cell lines. | Data not available in searched literature. However, synthetic analogues of related compounds have shown comparable or enhanced cytotoxicity.[1] |
| Anti-inflammatory | No specific data available for this compound. However, the related compound Goniothalamin has been shown to inhibit the NF-κB signaling pathway.[2] | No specific data available. |
| Antimicrobial | No specific data available for this compound. Essential oils from Goniothalamus species have demonstrated broad-spectrum antibacterial and antifungal activities.[3] | No specific data available. |
Key Biological Activities
Cytotoxicity and Apoptosis Induction
Natural this compound, isolated from the leaves of Goniothalamus amuyon, has demonstrated significant cytotoxic activities against several human tumor cells.[4] While specific IC50 values for this compound are not consistently reported across different studies, related compounds from the same plant genus, such as Goniodiol-7-monoacetate, have shown potent cytotoxicity with ED50 values less than 0.1 µg/mL against KB, P-388, RPMI, and TE671 tumor cells.[5]
The mechanism of this cytotoxicity is believed to be through the induction of apoptosis. Studies on related styryl-lactones suggest the activation of caspase cascades, key mediators of apoptosis.[3] This process is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the execution of programmed cell death.
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the related styryl-lactone, Goniothalamin, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition represents a key mechanism for controlling inflammation. The potential of this compound to modulate this pathway warrants further investigation.
Antimicrobial Activity
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized methodologies for key biological assays.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of synthetic or natural this compound and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.[6]
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the cytotoxicity assay.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well. This reagent also contains cell lysis components.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of active caspase-3/7.[1]
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter system.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Plating and Treatment: Plate the transfected cells and pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) for 6-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activation.[7]
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Conclusion and Future Directions
The available data, primarily on the natural form, suggest that this compound is a promising cytotoxic agent with the potential for further development. The total synthesis of this compound opens avenues for the production of larger quantities for extensive biological evaluation and the generation of novel analogs with potentially improved activity and selectivity.
Future research should focus on conducting direct, head-to-head comparative studies of synthetic and natural this compound to ascertain any differences in their biological profiles. Furthermore, dedicated investigations into the anti-inflammatory and antimicrobial activities of the pure compound are crucial to fully elucidate its therapeutic potential. Detailed mechanistic studies will also be vital to identify the specific molecular targets and signaling pathways modulated by this compound, paving the way for its rational design and application in drug development.
References
- 1. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styryl-lactone goniothalamin inhibits TNF-α-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 144429-71-0 [chemicalbook.com]
- 5. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Antitumor Efficacy of Goniodiol 8-Acetate Analogues in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo validation of Goniodiol 8-acetate's antitumor activity in mouse models is not yet documented in peer-reviewed literature, extensive research on its close structural analog, Goniothalamin (GTN), provides significant insights into the potential efficacy and mechanisms of this class of compounds. This guide compares the performance of Goniothalamin with the standard chemotherapeutic agent Doxorubicin, supported by available experimental data from murine studies. The primary mechanism of action for Goniothalamin and related compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]
Comparative Antitumor Activity in a Murine Model
Data from studies using the Ehrlich solid tumor model in mice demonstrate the potential of Goniothalamin as an antitumor agent. The following table summarizes the tumor growth inhibition observed with Goniothalamin treatment.
| Treatment Group | Dosage | Tumor Volume (mm³) | Tumor Weight (g) | % Inhibition |
| Control | Vehicle | 2998 ± 301 | 3.1 ± 0.29 | - |
| Goniothalamin | 10 mg/kg | 1888 ± 289 | 1.9 ± 0.28 | 37.0 |
| Goniothalamin | 25 mg/kg | 1499 ± 254 | 1.5 ± 0.25 | 50.0 |
*p < 0.05 compared to the control group. Data is presented as mean ± SEM.
Performance Against Standard Chemotherapy: An In Vitro Perspective
Direct in vivo comparative studies between Goniothalamin and standard chemotherapeutics are limited. However, in vitro studies have shown that Goniothalamin exhibits selective cytotoxicity against various cancer cell lines, with lower toxicity towards normal cells when compared to agents like Doxorubicin, Tamoxifen, and Taxol.[1] For instance, Goniothalamin showed lower toxicity to normal liver Chang cells compared to Doxorubicin.[1]
Experimental Protocols
A detailed methodology for the key in vivo experiments cited is provided below to facilitate reproducibility and further investigation.
Ehrlich Solid Tumor Model in Mice
The antitumor activity of Goniothalamin was evaluated using the Ehrlich solid tumor model, a commonly used transplantable tumor model in mice.
Animal Model:
-
Species: Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Tumor Inoculation:
-
Ehrlich ascites carcinoma (EAC) cells are harvested from a donor mouse bearing the ascitic tumor.
-
A suspension of 2.5 x 10⁶ EAC cells in 0.2 mL of sterile saline is injected subcutaneously into the right hind limb of the experimental mice.[3]
Treatment Protocol:
-
Twenty-four hours after tumor inoculation, mice are randomly assigned to control and treatment groups.
-
Goniothalamin, dissolved in a suitable vehicle (e.g., 1% DMSO in corn oil), is administered intraperitoneally (i.p.) daily for a specified period (e.g., 9 days).
-
The control group receives an equivalent volume of the vehicle.
Assessment of Antitumor Activity:
-
Tumor volume is measured every three days using a caliper, calculated using the formula: V = 0.52 x (width)² x (length).
-
At the end of the treatment period, the mice are euthanized, and the solid tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated as: [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] x 100.
Mechanism of Action: Induction of Apoptosis
Goniothalamin and its analogs primarily exert their antitumor effects by inducing apoptosis in cancer cells through the intrinsic pathway.[1][4] This process is initiated by cellular stress, leading to a cascade of molecular events culminating in cell death.
Signaling Pathway of Goniothalamin-Induced Apoptosis
The following diagram illustrates the key signaling events involved in Goniothalamin-induced apoptosis.
Caption: Goniothalamin-induced apoptotic signaling pathway.
Experimental Workflow for In Vivo Antitumor Studies
The diagram below outlines a typical workflow for evaluating the in vivo antitumor activity of a test compound like Goniothalamin.
Caption: General workflow for in vivo antitumor efficacy studies.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Natural Product Bioactivity: A Guide to Goniodiol 8-Acetate Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is relentless. Natural products, such as Goniodiol 8-acetate, a styryl-lactone isolated from plants of the Goniothalamus genus, represent a promising frontier. However, the journey from discovery to clinical application is paved with the need for rigorous and reproducible bioactivity assessment. This guide provides a comparative analysis of the bioactivity of this compound and its analogs, delves into the reproducibility and robustness of the assays used to measure it, and offers detailed experimental protocols and insights into its mechanism of action.
Unveiling the Anticancer Potential: A Comparative Look at Cytotoxicity
This compound and its closely related analogs, Goniodiol and Goniothalamin, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific IC50 values for this compound are not widely published, it has been reported to exhibit potent activity. One study indicated that both Goniodiol 7-monoacetate and Goniodiol 8-monoacetate are cytotoxic against breast, ovarian, prostate, and colon cancer cell lines with IC50 values below 10 μM. Another study reported potent cytotoxicity for Goniodiol 7-monoacetate with ED50 values of less than 0.1 microgram/ml against KB, P-388, RPMI, and TE671 tumor cells[1][2].
To provide a clearer perspective on the potency of this class of compounds, the following table summarizes the cytotoxic activities (IC50/EC50 values) of Goniodiol and Goniothalamin against various cancer cell lines, alongside the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (h) | Assay |
| Goniodiol | A549 | Lung | 35.56 | Not Specified | SRB |
| HeLa | Cervical | 50.75 | Not Specified | SRB | |
| Goniothalamin | Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 72 | MTT |
| A549 | Lung | <2 µg/ml (~<10 µM) | 72 | MTT | |
| UACC-732 | Breast | <2 µg/ml (~<10 µM) | 72 | MTT | |
| MCF-7 | Breast | <2 µg/ml (~<10 µM) | 72 | MTT | |
| HT29 | Colorectal | 1.64 ± 0.05 | 72 | MTT | |
| HL-60 | Promyelocytic Leukemia | 4.5 µg/mL (~22.5 µM) | 72 | MTT | |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 µg/mL (~12 µM) | 72 | MTT | |
| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | MTT | |
| Doxorubicin | A549 | Lung | 0.13 | Not Specified | SRB |
| HeLa | Cervical | 0.12 | Not Specified | SRB | |
| Saos-2 | Osteosarcoma | Not Specified | 72 | MTT | |
| A549 | Lung | Not Specified | 72 | MTT | |
| UACC-732 | Breast | Not Specified | 72 | MTT | |
| MCF-7 | Breast | Not Specified | 72 | MTT | |
| HT29 | Colorectal | Not Specified | 72 | MTT | |
| HepG2 | Hepatoblastoma | <0.29 | 24 | MTT |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The Challenge of Reproducibility and Robustness in Cytotoxicity Assays
A critical aspect of preclinical drug development is the ability to obtain consistent and reliable data. However, the reproducibility of in vitro cytotoxicity assays can be influenced by a multitude of factors, leading to variability in reported IC50 values.
Key Factors Affecting Reproducibility and Robustness:
-
Assay Type: Different cytotoxicity assays measure different cellular parameters. For instance, the MTT assay measures mitochondrial reductase activity, the LDH assay measures membrane integrity, and the SRB assay measures total protein content. The choice of assay can therefore yield different IC50 values for the same compound.
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time and passages can alter their sensitivity to cytotoxic agents.
-
Experimental Conditions: Variations in cell seeding density, incubation time, serum concentration in the culture medium, and the solvent used to dissolve the compound can all significantly impact the results.
-
Data Analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also introduce variability.
A meta-analysis of published data for the widely used chemotherapy drug cisplatin revealed significant heterogeneity in reported IC50 values for the same cell lines, underscoring the challenge of reproducibility in this field. Therefore, while this compound shows promise, it is crucial to perform in-house validation and to be cautious when comparing absolute IC50 values across different studies.
Deciphering the Mechanism of Action: Signaling Pathways of Styryl-Lactones
The cytotoxic effects of styryl-lactones like this compound are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The closely related and well-studied compound, Goniothalamin, provides significant insights into the likely molecular mechanisms.
Apoptosis Induction
Goniothalamin is known to trigger the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is initiated by cellular stress, such as DNA damage, leading to the activation of a cascade of events culminating in cell death.
Caption: Intrinsic apoptosis pathway induced by this compound.
Studies on Goniothalamin have also implicated the involvement of the MAPK signaling pathway , particularly the upregulation of p-JNK1/2 and p-p38, and endoplasmic reticulum (ER) stress in the apoptotic process.
Cell Cycle Arrest
In addition to inducing apoptosis, styryl-lactones can also cause cell cycle arrest, preventing cancer cells from proliferating. Goniothalamin has been shown to induce a G2/M phase arrest . This is a critical checkpoint in the cell cycle that ensures DNA replication is complete and the cell is ready for mitosis.
Caption: this compound induces G2/M cell cycle arrest.
Experimental Protocols: A Guide to the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below provides a detailed methodology for its implementation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
References
A Head-to-Head Comparison of Goniothalamin and Goniodiol 8-acetate in Inducing Apoptosis
In the landscape of natural product-derived anticancer agents, compounds from the Goniothalamus genus have garnered significant attention. Among these, goniothalamin and its derivatives, such as Goniodiol 8-acetate, are recognized for their cytotoxic properties. This guide provides a detailed comparison of the available experimental data on the apoptosis-inducing capabilities of goniothalamin and this compound, tailored for researchers, scientists, and drug development professionals.
It is important to note that while goniothalamin has been extensively studied, publicly available research on the specific apoptotic mechanisms of this compound is limited. This comparison, therefore, reflects the current state of scientific literature, highlighting areas ripe for future investigation.
Comparative Overview of Cytotoxicity and Apoptotic Induction
The following table summarizes the known cytotoxic effects and apoptotic characteristics of goniothalamin and this compound.
| Feature | Goniothalamin | This compound |
| Source | Major styryl-lactone from Goniothalamus species.[1] | Styrylpyrone isolated from the leaves of Goniothalamus amuyon.[2] |
| Reported Cytotoxic Activity | Potent cytotoxic effects against a wide range of cancer cell lines.[1][3] | Demonstrated cytotoxic activity.[2] |
| IC50 Values | - HeLa (Cervical Cancer): 13.28 ± 2.89 µM (24h)[1], 3.2 ± 0.72 µg/ml[4] - HepG2 (Hepatoblastoma): 4.63 µM (72h)[5] - Jurkat, Molt-4, CEM-SS (Leukemia): 3 µM, 8 µM, 13 µM respectively[4] | Specific IC50 values are not detailed in the available literature, but related compounds (goniodiol-7-monoacetate and goniodiol-8-monoacetate) show cytotoxicity with IC50 < 10 μM against breast, ovarian, prostate, and colon cancer cell lines.[6] |
| Mechanism of Apoptosis | Induces apoptosis primarily through the intrinsic (mitochondria-mediated) pathway.[1][3] This involves oxidative stress, DNA damage, and activation of specific signaling cascades.[3][4] | The specific mechanism of apoptosis has not been extensively reported in available literature. |
| Key Molecular Events | - G2/M cell cycle arrest.[1] - Increased reactive oxygen species (ROS) and DNA damage.[4] - Loss of mitochondrial membrane potential.[1] - Activation of Caspase-9 and Caspase-3.[1][4] - Cleavage of PARP.[1] - Associated with Endoplasmic Reticulum (ER) stress-induced activation of JNK.[1] | Not detailed in the available literature. |
Signaling Pathways in Goniothalamin-Induced Apoptosis
Goniothalamin triggers a cascade of molecular events culminating in programmed cell death. The primary mechanism involves the intrinsic apoptotic pathway, often initiated by cellular stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptotic effects of compounds like goniothalamin and could be applied to this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., 5x10³ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial concentrations of the test compound (e.g., goniothalamin from 1.562 to 100 µM) and a vehicle control (e.g., 0.5% DMSO) for specified time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Plate cells (e.g., 1x10⁶ cells/well) in 6-well plates, treat with the IC50 concentration of the compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[7]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford assay.[1]
-
SDS-PAGE: Separate the protein lysates (e.g., 10 µg of protein) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., Caspase-3, Caspase-9, PARP, Bax, Bcl-2).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The current body of research establishes goniothalamin as a potent inducer of apoptosis in various cancer cell lines, primarily through the intrinsic mitochondrial pathway. Its mechanisms are relatively well-documented, providing a solid foundation for further preclinical and clinical development.
In contrast, while this compound has been identified as a cytotoxic compound, a detailed understanding of its pro-apoptotic activity is lacking. A direct and comprehensive head-to-head comparison is therefore challenging. Future research should focus on elucidating the molecular mechanisms by which this compound induces cell death. Key areas of investigation should include:
-
Determination of IC50 values across a panel of cancer cell lines.
-
Analysis of its effect on the cell cycle.
-
Investigation of its impact on mitochondrial membrane potential and ROS production.
-
Identification of the specific apoptotic pathways and key protein modulations (e.g., caspases, Bcl-2 family proteins) involved.
Such studies will be crucial to fully assess the therapeutic potential of this compound and to understand its comparative efficacy and mechanism relative to goniothalamin.
References
- 1. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:144429-71-0 | Chemsrc [chemsrc.com]
- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of caspase-9, biochemical assessment and morphological changes caused by apoptosis in cancer cells treated with goniothalamin extracted from Goniothalamus macrophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ngenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines [ejgo.net]
Safety Operating Guide
Navigating the Safe Disposal of Goniodiol 8-Acetate: A Procedural Guide
Essential guidance for the responsible management of Goniodiol 8-acetate waste in a laboratory setting.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, a cytotoxic styrylpyrone isolated from the leaves of Goniothalamus amuyon.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its known biological activity, general chemical safety principles, and information from SDS of similar acetate compounds. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific safety protocols and in compliance with all applicable regulations.
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.284 g/mol [1] |
| Density | 1.3±0.1 g/cm³[1] |
| Boiling Point | 412.4±15.0 °C at 760 mmHg[1] |
| Flash Point | 151.5±13.9 °C[1] |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C[1] |
| LogP | 1.06[1] |
Experimental Protocols: General Handling and Safety Precautions
Given the cytotoxic nature of this compound, all handling should be performed with appropriate personal protective equipment (PPE) and within a designated containment area, such as a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
General Handling:
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. The following procedure is a general guideline and should be adapted to meet local, regional, and national regulations.[2][3]
-
Waste Identification and Classification:
-
Classify waste containing this compound as hazardous chemical waste. Due to its biological activity, it should be considered cytotoxic waste.
-
Consult your institution's environmental health and safety (EHS) department for specific waste classification codes.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated lab supplies, unused solid compound) from liquid waste (e.g., solutions containing the compound).
-
-
Waste Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Liquid Waste: Collect in a designated, leak-proof, and sealable hazardous waste container. Ensure the container material is compatible with the solvents used. Do not overfill containers.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Cytotoxic," "Toxic").
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers tightly closed when not in use.[2]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Goniodiol 8-acetate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Goniodiol 8-acetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
This compound, a naturally occurring styrylpyrone isolated from the leaves of Goniothalamus amuyon, has demonstrated cytotoxic activity and is a subject of interest in drug development. Due to its biological activity and irritant properties, stringent safety measures are required during handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk.
Hazard Analysis and Risk Mitigation
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Cellular Toxicity: As a cytotoxic compound, it has the potential to damage cells.
-
Inhalation: Inhalation of aerosolized particles may cause respiratory irritation.[1][3]
The following operational and disposal plans are designed to mitigate these risks effectively.
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the irritant and cytotoxic compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles.[1] |
| Lab Coat | Full-length, buttoned | Provides a barrier against accidental spills. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form or creating solutions to prevent inhalation of aerosols. |
Experimental Workflow: Handling Procedures
This workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Step | Action | Rationale |
| 1 | Segregate Waste | All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container. |
| 2 | Label Container | The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Irritant, Cytotoxic). |
| 3 | Consult Regulations | Follow all local, regional, and national regulations for the disposal of chemical waste.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] |
| 4 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. |
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway Context
While the specific signaling pathways affected by this compound are a subject of ongoing research, its cytotoxic nature suggests potential interference with fundamental cellular processes. The diagram below illustrates a generalized logical relationship of how a cytotoxic agent might impact a cell.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, paving the way for potential therapeutic advancements while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
